4-Methylpentanal-d7
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O |
|---|---|
Molecular Weight |
107.20 g/mol |
IUPAC Name |
4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanal |
InChI |
InChI=1S/C6H12O/c1-6(2)4-3-5-7/h5-6H,3-4H2,1-2H3/i1D3,2D3,6D |
InChI Key |
JGEGJYXHCFUMJF-NWOXSKRJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC=O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCC=O |
Origin of Product |
United States |
Foundational & Exploratory
4-Methylpentanal-d7 chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-Methylpentanal-d7. The information is curated for professionals in research and development, with a focus on data presentation and logical workflow.
Core Chemical Properties
This compound is a deuterated analogue of 4-methylpentanal, also known as isocaproaldehyde. The incorporation of seven deuterium atoms significantly increases its molecular weight compared to the non-labeled compound, making it a valuable tool in tracer studies and as a labeled internal standard in mass spectrometry-based analyses. Its primary documented application is as a key intermediate in the synthesis of deuterated Pregabalin and related compounds[1].
A summary of its key chemical identifiers and properties is presented in Table 1.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 1794978-55-4 | [1][2] |
| Molecular Formula | C₆H₅D₇O | [1][2] |
| Molecular Weight | 107.20 g/mol | [2] |
| Synonyms | 4-Methylvaleraldehyde-d7, Isocaproaldehyde-d7, Isohexanal-d7, γ-Methylvaleraldehyde-d7 | [1] |
Chemical Structure
The chemical structure of this compound is characterized by a pentanal backbone with a methyl group at the fourth carbon position. The seven deuterium atoms are located on the isopropyl group and the adjacent methylene group.
Structural Representations (for non-deuterated analogue):
The deuterated positions in this compound would be at the two methyl groups of the isopropyl moiety and the adjacent methylene group.
Physicochemical Properties (Predicted for non-deuterated analogue)
| Property | Predicted Value | Source(s) |
| Water Solubility | 3.8 g/L | [5] |
| logP | 1.92 | [5] |
| Polar Surface Area | 17.07 Ų | [5] |
| Hydrogen Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 3 | [5] |
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of this compound are not widely published. However, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for the synthesis of the non-deuterated analogue[6].
Hypothetical Synthetic Protocol: Oxidation of Deuterated 4-Methylpentan-1-ol
A common method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol.
-
Step 1: Synthesis of 4-Methylpentan-1-ol-d7: This deuterated alcohol precursor would first need to be synthesized. This could potentially be achieved through the reduction of a corresponding deuterated carboxylic acid or ester using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).
-
Step 2: Oxidation: The resulting 4-Methylpentan-1-ol-d7 would then be oxidized to this compound. A mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation using oxalyl chloride and dimethyl sulfoxide would be suitable to prevent over-oxidation to the carboxylic acid[6].
Reaction: (CD₃)₂CDCD₂CH₂OH + [Oxidizing Agent] → (CD₃)₂CDCD₂CHO
Purification: The product would likely be purified using standard techniques such as distillation or column chromatography.
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the absence of protons at the deuterated positions, and ²H NMR would confirm the presence and location of deuterium atoms. ¹³C NMR would also show characteristic shifts for the carbonyl carbon.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight of 107.20 and the isotopic enrichment.
Logical Workflow: Synthesis and Application
The following diagram illustrates a logical workflow for the synthesis of this compound and its subsequent use as an intermediate in the synthesis of deuterated Pregabalin.
Caption: Synthetic workflow for this compound and its use.
Applications in Research and Drug Development
The primary utility of this compound lies in its application as a labeled building block for the synthesis of more complex deuterated molecules[1].
-
Isotope Dilution Mass Spectrometry (IDMS): It can be used to synthesize deuterated internal standards for quantitative analysis of Pregabalin or its metabolites.
-
Metabolic Studies: Deuterated drugs, synthesized using intermediates like this compound, are used in pharmacokinetic studies to investigate drug metabolism without the use of radioactive labels. The deuterium label can alter the rate of metabolic processes (a phenomenon known as the kinetic isotope effect), which can be a strategy to improve a drug's metabolic profile.
Safety and Handling
While specific safety data for this compound is not available, the non-deuterated analogue is known to be a flammable liquid and an irritant. Standard laboratory safety precautions should be taken, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. Human Metabolome Database: Showing metabocard for 4-Methylpentanal (HMDB0001318) [hmdb.ca]
- 4. NP-MRD: Showing NP-Card for 4-Methylpentanal (NP0086753) [np-mrd.org]
- 5. Showing Compound 4-Methylpentanal (FDB022551) - FooDB [foodb.ca]
- 6. WO2016104333A1 - Method for producing 4-methylpentanal - Google Patents [patents.google.com]
Synthesis Route for 4-Methylpentanal-d7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a plausible multi-step synthesis route for 4-Methylpentanal-d7, a deuterated analog of 4-methylpentanal, which serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals like Pregabalin.[1] This document provides detailed, adaptable experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The proposed synthesis of this compound involves a three-step process commencing with the deuteration of a commercially available starting material, followed by reduction and subsequent oxidation. The key steps are:
-
Catalytic Deuteration: Saturation of the carbon-carbon double bond and deuteration of the α- and γ-positions of 4-methyl-2-pentenoic acid using deuterium gas in the presence of a palladium catalyst to yield 4-methylpentanoic acid-d7.
-
Reduction to Alcohol: Conversion of the deuterated carboxylic acid to the corresponding primary alcohol, 4-methylpentan-1-ol-d7, using a suitable reducing agent.
-
Oxidation to Aldehyde: Oxidation of the deuterated primary alcohol to the final product, this compound, utilizing a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.
This strategy is designed to achieve high isotopic enrichment in the final product.
Experimental Protocols
Step 1: Synthesis of 4-Methylpentanoic Acid-d7
This step involves the catalytic deuteration of 4-methyl-2-pentenoic acid.
Reaction:
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methyl-2-pentenoic acid | 114.14 | 10.0 g | 0.0876 |
| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - |
| Deuterium gas (D2) | 4.028 | Excess | - |
| Ethyl acetate (anhydrous) | 88.11 | 100 mL | - |
Procedure:
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a condenser is charged with 4-methyl-2-pentenoic acid (10.0 g, 0.0876 mol) and 10% palladium on carbon (1.0 g).
-
Anhydrous ethyl acetate (100 mL) is added to the flask.
-
The flask is evacuated and backfilled with deuterium gas three times to ensure an inert atmosphere.
-
The reaction mixture is stirred vigorously under a positive pressure of deuterium gas (balloon) at room temperature for 24 hours.
-
Upon completion (monitored by ¹H NMR spectroscopy for the disappearance of olefinic protons), the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield 4-methylpentanoic acid-d7 as a colorless oil. The product is used in the next step without further purification.
Expected Yield: Quantitative.
Step 2: Synthesis of 4-Methylpentan-1-ol-d7
This step involves the reduction of the deuterated carboxylic acid to the corresponding primary alcohol.
Reaction:
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methylpentanoic acid-d7 | ~121.20 | 10.6 g | 0.0876 |
| Lithium aluminum deuteride (LiAlD4) | 41.98 | 4.0 g | 0.0953 |
| Anhydrous diethyl ether | 74.12 | 150 mL | - |
| Deuterium oxide (D2O) | 20.03 | As needed | - |
| 1.5 M Sodium hydroxide in D2O | - | As needed | - |
Procedure:
-
A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with lithium aluminum deuteride (4.0 g, 0.0953 mol) and anhydrous diethyl ether (100 mL).
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of 4-methylpentanoic acid-d7 (10.6 g, 0.0876 mol) in anhydrous diethyl ether (50 mL) is added dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.
-
The reaction is cooled to 0 °C, and the excess LiAlD4 is quenched by the slow, sequential addition of D2O (4 mL), 1.5 M sodium hydroxide in D2O (4 mL), and then D2O (12 mL).
-
The resulting white precipitate is filtered off and washed with diethyl ether.
-
The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford 4-methylpentan-1-ol-d7 as a colorless oil.
Expected Yield: 85-95%.
Step 3: Synthesis of this compound
This step involves the mild oxidation of the deuterated primary alcohol to the final aldehyde product. A Swern oxidation is proposed to minimize over-oxidation.[2][3][4][5][6]
Reaction:
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Oxalyl chloride | 126.93 | 7.8 mL | 0.088 |
| Dimethyl sulfoxide (DMSO) | 78.13 | 12.5 mL | 0.176 |
| 4-Methylpentan-1-ol-d7 | ~109.23 | 8.0 g | 0.073 |
| Triethylamine | 101.19 | 51.0 mL | 0.366 |
| Dichloromethane (DCM, anhydrous) | 84.93 | 300 mL | - |
Procedure:
-
To a solution of oxalyl chloride (7.8 mL, 0.088 mol) in anhydrous dichloromethane (200 mL) in a 500 mL three-necked round-bottom flask under a nitrogen atmosphere, cooled to -78 °C (dry ice/acetone bath), is added a solution of dimethyl sulfoxide (12.5 mL, 0.176 mol) in anhydrous dichloromethane (40 mL) dropwise over 15 minutes, ensuring the internal temperature does not exceed -60 °C.[2]
-
The mixture is stirred for an additional 15 minutes at -78 °C.
-
A solution of 4-methylpentan-1-ol-d7 (8.0 g, 0.073 mol) in anhydrous dichloromethane (60 mL) is then added dropwise over 20 minutes, maintaining the temperature at -78 °C.[2]
-
After stirring for 30 minutes at -78 °C, triethylamine (51.0 mL, 0.366 mol) is added dropwise over 10 minutes.[3]
-
The reaction mixture is stirred for another 30 minutes at -78 °C and then allowed to warm to room temperature.[2]
-
Water (100 mL) is added, and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation to afford this compound.
Expected Yield: 70-85%.
Quantitative Data Summary
| Step | Starting Material | Product | Molecular Weight (Product) | Theoretical Yield (g) | Typical Yield (%) |
| 1 | 4-Methyl-2-pentenoic acid | 4-Methylpentanoic acid-d7 | ~121.20 | 10.6 | Quantitative |
| 2 | 4-Methylpentanoic acid-d7 | 4-Methylpentan-1-ol-d7 | ~109.23 | 9.6 | 85-95 |
| 3 | 4-Methylpentan-1-ol-d7 | This compound | ~107.20 | 7.8 | 70-85 |
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Disclaimer: The experimental protocols provided are based on established chemical transformations and should be adapted and optimized for specific laboratory conditions. All procedures should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Selective oxidation of alcohol- d 1 to aldehyde- d 1 using MnO 2 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05405H [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Swern Oxidation [organic-chemistry.org]
Technical Guide: 4-Methylpentanal-d7 in Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 4-Methylpentanal-d7, a deuterated analog of 4-methylpentanal. This document details its physicochemical properties, its critical role as an internal standard in analytical methodologies, and its relevance in the synthesis of active pharmaceutical ingredients (APIs), such as Pregabalin.
Core Compound Data
Quantitative data for this compound is summarized in the table below, providing a clear reference for its key properties.
| Property | Value | Citations |
| CAS Number | 1794978-55-4 | [1][2][3] |
| Molecular Formula | C₆H₅D₇O | [1][2][4] |
| Molecular Weight | 107.2 g/mol | [1][2][3] |
| Synonyms | 4-Methylvaleraldehyde-d7, Isocaproaldehyde-d7, Isohexanal-d7 | [1][3] |
Application in Pharmaceutical Synthesis and Analysis
This compound is a valuable tool in pharmaceutical development, particularly in the synthesis and quality control of Pregabalin. While not a direct reagent in the synthesis, its non-deuterated counterpart, 4-methylpentanal (isovaleraldehyde), is a potential starting material or impurity in various synthetic routes for Pregabalin. The deuterated form serves as an ideal internal standard for quantifying trace amounts of 4-methylpentanal or related impurities in drug substances and intermediates.
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This is because it co-elutes with the analyte of interest and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation, injection volume, and matrix effects.
Experimental Protocols
Objective: To quantify the concentration of 4-methylpentanal in a sample using this compound as an internal standard.
Materials:
-
4-Methylpentanal (analyte)
-
This compound (internal standard)
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Sample matrix (e.g., pharmaceutical intermediate)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 4-methylpentanal at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.
-
Create a series of calibration standards by spiking known amounts of the 4-methylpentanal stock solution into a constant volume of the internal standard solution. The concentration of the internal standard should be kept constant across all calibration standards and samples.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample to be analyzed.
-
Dissolve the sample in a known volume of the solvent.
-
Add a precise volume of the this compound internal standard stock solution to the sample solution.
-
-
GC-MS Analysis:
-
Injection: Inject a small, fixed volume (e.g., 1 µL) of each calibration standard and the prepared sample into the GC-MS system.
-
Chromatographic Separation: Utilize a temperature program that effectively separates 4-methylpentanal from other components in the sample matrix.
-
Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for both 4-methylpentanal and this compound. For example:
-
4-Methylpentanal: Monitor ions such as m/z 100 (molecular ion) and characteristic fragment ions.
-
This compound: Monitor the corresponding deuterated ions, for instance, m/z 107.
-
-
-
Data Analysis:
-
Integrate the peak areas of the selected ions for both the analyte and the internal standard in each chromatogram.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte in the calibration standards.
-
Calculate the peak area ratio for the sample.
-
Determine the concentration of 4-methylpentanal in the sample by interpolating its peak area ratio on the calibration curve.
-
Visualizations
The following diagrams illustrate the role of this compound in the context of pharmaceutical development.
Caption: Workflow for Pregabalin synthesis with integrated quality control points for impurity analysis using an internal standard.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
References
Isotopic Purity of 4-Methylpentanal-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of 4-Methylpentanal-d7, a deuterated analog of 4-methylpentanal. This document outlines typical isotopic purity specifications, detailed methodologies for its synthesis and analysis, and visual workflows to support researchers in its application. This compound serves as a valuable internal standard in mass spectrometry-based assays and as a tool in metabolic research.
Data Presentation: Isotopic Purity and Chemical Properties
The isotopic purity of this compound is a critical parameter for its use in quantitative analysis and metabolic studies. While a specific certificate of analysis is not publicly available, the following table summarizes representative data based on information from suppliers of deuterated compounds, who typically guarantee a minimum isotopic enrichment.
| Parameter | Representative Value | Method of Analysis |
| Chemical Formula | C₆H₅D₇O | - |
| Molecular Weight | 107.20 g/mol | Mass Spectrometry |
| CAS Number | 1794978-55-4 | - |
| Isotopic Enrichment | ≥ 98 atom % D | ¹H NMR, Mass Spectrometry |
| Chemical Purity | ≥ 98% | GC-MS, HPLC |
| d₀ Content | ≤ 0.5% | Mass Spectrometry |
| Average Deuteration | Typically > 99% | Mass Spectrometry |
Experimental Protocols
The following sections detail plausible experimental protocols for the synthesis, purification, and analysis of this compound, based on established methods for the deuteration of aldehydes.
Synthesis of this compound
A common route for the synthesis of deuterated aldehydes involves the reduction of a corresponding ester with a deuterated reducing agent, followed by oxidation.
Materials:
-
Methyl 4-methylpentanoate
-
Lithium aluminum deuteride (LAD)
-
Anhydrous diethyl ether
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane
-
Deuterated water (D₂O)
-
Sodium sulfate, anhydrous
Procedure:
-
Reduction of the Ester: A solution of methyl 4-methylpentanoate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum deuteride in anhydrous diethyl ether under an inert atmosphere (e.g., argon) at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow, sequential addition of D₂O at 0 °C.
-
The resulting salts are filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield 4-methylpentan-1,1,2,3,4,5,5-d₇-1-ol.
-
Oxidation of the Alcohol: The deuterated alcohol is dissolved in anhydrous dichloromethane, and pyridinium chlorochromate (PCC) is added in one portion.
-
The mixture is stirred at room temperature for 2 hours.
-
The reaction mixture is filtered through a pad of silica gel, and the solvent is removed by distillation to yield crude this compound.
Purification
The crude this compound is purified by fractional distillation under reduced pressure to obtain the final product with high chemical purity.
Isotopic Purity Analysis
The isotopic purity and enrichment of this compound are determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H NMR Spectroscopy:
-
Objective: To determine the degree of deuteration by quantifying the residual proton signals.
-
Sample Preparation: A small amount of the purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: A high-resolution ¹H NMR spectrum is acquired.
-
Analysis: The integrals of the residual proton signals corresponding to the aldehyde and the alkyl chain are compared to an internal standard of known concentration. The absence or significant reduction of signals at positions corresponding to H-atoms in the non-deuterated compound confirms high isotopic enrichment.
Mass Spectrometry (GC-MS):
-
Objective: To determine the isotopic distribution and confirm the molecular weight.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., hexane).
-
Data Acquisition: The sample is introduced into a gas chromatograph coupled to a mass spectrometer. The mass spectrum is recorded over a relevant m/z range.
-
Analysis: The mass spectrum will show a molecular ion peak corresponding to the fully deuterated species (m/z = 107.20). The relative intensities of the ions corresponding to partially deuterated (d₁ to d₆) and non-deuterated (d₀) species are used to calculate the isotopic distribution and the average deuteration level.
Mandatory Visualizations
The following diagrams illustrate the synthesis and analysis workflows for this compound.
Caption: Synthesis and Purification Workflow for this compound.
Caption: Analytical Workflow for Isotopic Purity Determination.
Navigating Drug Development with 4-Methylpentanal-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical research and development, the use of stable isotope-labeled compounds is a cornerstone of robust and accurate bioanalytical method development. Among these, 4-Methylpentanal-d7, a deuterated analog of 4-methylpentanal, serves as a critical internal standard, particularly in the quantification of therapeutic agents such as Pregabalin. This technical guide provides an in-depth overview of this compound, including its commercial suppliers, a plausible synthetic approach, and a detailed experimental protocol for its application in a bioanalytical assay.
Commercial Suppliers of this compound
For researchers seeking to procure this compound, several reputable chemical suppliers offer this compound. The following table summarizes key information from some of the prominent commercial vendors.
| Supplier | CAS Number | Molecular Formula | Notes |
| Toronto Research Chemicals | 1794978-55-4 | C₆H₅D₇O | Available in various quantities. |
| Omsynth Lifesciences Pvt. Ltd. | 1794978-55-4 | C₆H₅D₇O | Purity of 98.35% is reported. |
| Pharmaffiliates | 1794978-55-4 | C₆H₅D₇O | Listed as a stable isotope and intermediate. |
| Santa Cruz Biotechnology | 1794978-55-4 | C₆H₅D₇O | For research use only. |
| Sapphire Bioscience | 1794978-55-4 | C₆H₅D₇O | Distributed for Toronto Research Chemicals. |
Synthesis of this compound: A Conceptual Protocol
While specific proprietary synthesis methods for this compound are not publicly detailed, a plausible route can be conceptualized based on established methods for the deuteration of aldehydes. One such approach involves the hydroformylation of a deuterated alkene precursor.
Principle:
The synthesis could start from a commercially available deuterated isobutene, which is then coupled with a suitable propionaldehyde equivalent in a multi-step process culminating in a hydroformylation reaction that introduces the aldehyde functionality. Deuterium gas (D₂) in the presence of a suitable catalyst could also be employed in the final step to ensure deuteration at the aldehydic position.
Hypothetical Synthesis Workflow:
Application in Bioanalytical Methods: A Detailed Experimental Protocol
This compound is an ideal internal standard for the quantification of structurally related analytes in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility is particularly notable in pharmacokinetic and bioequivalence studies of drugs like Pregabalin.
Objective: To determine the concentration of Pregabalin in human plasma using a validated LC-MS/MS method with this compound as an internal standard.
Materials and Reagents:
-
Pregabalin reference standard
-
This compound (Internal Standard, IS)
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
96-well plates
-
Centrifuge
-
LC-MS/MS system (e.g., Sciex API 4000 or equivalent)
Experimental Workflow:
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Pregabalin and this compound in methanol (1 mg/mL).
-
Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water.
-
-
Sample Preparation:
-
To 50 µL of plasma sample, calibration standard, or quality control in a 96-well plate, add 25 µL of the this compound working solution (internal standard).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the plate for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer 150 µL of the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Conditions:
-
LC System:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Pregabalin: Q1 160.2 -> Q3 142.2
-
This compound (as a surrogate for a deuterated Pregabalin standard): Q1 [Parent Ion m/z] -> Q3 [Product Ion m/z] (Note: The exact transition for Pregabalin-d7 would be used in practice; this compound is a precursor.)
-
-
-
-
Data Analysis:
-
Integrate the peak areas for Pregabalin and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Pregabalin in the unknown samples from the calibration curve.
-
Signaling Pathways and Logical Relationships
While this compound itself is not directly involved in signaling pathways, its non-deuterated counterpart, 4-methylpentanal, is a product of cholesterol side-chain cleavage and can be involved in steroid hormone biosynthesis pathways.[1] However, the primary role of the deuterated form in a research and drug development context is as an analytical tool. The logical relationship is therefore its application in establishing the pharmacokinetic profile of a drug, which in turn informs dosing regimens and efficacy in relation to the drug's target signaling pathway.
The following diagram illustrates the logical relationship between the bioanalytical method using this compound and the broader drug development process.
References
In-Depth Technical Guide: 4-Methylpentanal-d7 Safety Data
Disclaimer: This document provides a comprehensive safety overview for 4-Methylpentanal-d7. Due to the limited availability of specific safety data for the deuterated compound, this guide leverages information from the non-deuterated analogue, 4-Methylpentanal (CAS 1119-16-0). It is a common and accepted practice in the chemical industry to consider the safety profile of a deuterated compound to be very similar to its non-deuterated counterpart. However, this information should be used as a guide and not as a substitute for a formal risk assessment.
Chemical Identification
| Identifier | Data |
| Chemical Name | This compound |
| Synonyms | 4-Methylvaleraldehyde-d7, Isocaproaldehyde-d7, Isohexanal-d7[1] |
| CAS Number | 1794978-55-4[1] |
| Molecular Formula | C6H5D7O[1] |
| Molecular Weight | 107.20 g/mol [1] |
| Intended Use | For research and development purposes only.[2][3] It is used as an intermediate in the synthesis of Pregabalin and related compounds.[1] |
Hazard Identification
The GHS classification for the non-deuterated 4-Methylpentanal is as follows:
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor. |
| Skin irritation | 2 | H315: Causes skin irritation.[2] |
| Serious eye irritation | 2A | H319: Causes serious eye irritation.[2] |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation.[2] |
GHS Pictograms:
Signal Word: Warning[2]
Precautionary Statements:
| Code | Statement |
| P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |
Physical and Chemical Properties
The following data is for the non-deuterated 4-Methylpentanal:
| Property | Value |
| Appearance | Clear Colourless Oil[4] |
| Boiling Point | 120 - 122 °C |
| Melting Point | -109 - -107 °C |
| Flash Point | 17.8 °C |
| Density | 0.799 g/cm³ |
| Vapor Pressure | 16.9 mmHg at 25°C |
| Water Solubility | 3.8 g/L[5] |
Toxicological Information
Data is for the non-deuterated 4-Methylpentanal:
| Test | Route | Species | Value |
| LD50 (Lethal Dose, 50%) | Oral | Rat | 5660 uL/kg |
| Open Irritation Test | Skin | Rabbit | Mild Irritant |
Toxicological Effects: Details of toxic effects other than lethal dose value are not reported.
Experimental Protocols
Detailed experimental protocols for the toxicological data cited are not available in the public domain. The LD50 and skin irritation data are likely derived from standardized OECD (Organisation for Economic Co-operation and Development) test guidelines, such as OECD 401 (Acute Oral Toxicity) and OECD 404 (Acute Dermal Irritation/Corrosion). These protocols generally involve the administration of the substance to laboratory animals under controlled conditions to observe and quantify adverse effects.
Handling, Storage, and Disposal
Handling:
-
Avoid contact with skin and eyes.[6]
-
Avoid inhalation of vapor or mist.
-
Keep away from sources of ignition - No smoking.
-
Take measures to prevent the build-up of electrostatic charge.[6]
-
Use explosion-proof equipment.
-
Handle in a well-ventilated area.[2]
Storage:
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep container tightly closed.[2]
-
Recommended storage temperature: 2-8°C in a refrigerator.[1]
Disposal:
-
Dispose of contents/container in accordance with local/regional/national/international regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
First-Aid and Spill Response Workflows
Caption: First-aid measures for different exposure routes to this compound.
Caption: Logical workflow for handling a this compound spill.
References
Solubility Profile of 4-Methylpentanal-d7 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-Methylpentanal-d7, a deuterated aldehyde of interest in various research and development applications. Due to the limited availability of specific quantitative solubility data for this isotopically labeled compound, this guide synthesizes general principles of aldehyde solubility, the influence of deuteration, and standardized experimental protocols to empower researchers in their handling and application of this compound.
Predicted Solubility of this compound
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." this compound, being a six-carbon aldehyde, possesses a polar carbonyl group and a nonpolar hydrocarbon tail. While the deuteration is not expected to significantly alter its fundamental solubility characteristics compared to its non-deuterated counterpart, minor differences may exist. Aldehydes are generally soluble in a wide range of organic solvents.[1][2][3][4][5] The following table provides a predicted qualitative solubility profile of this compound in common organic solvents, categorized by their polarity.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Nonpolar | Hexane | Soluble | The nonpolar alkyl chain of this compound will have favorable van der Waals interactions with the nonpolar hexane molecules. |
| Toluene | Soluble | The nonpolar nature of toluene makes it a good solvent for the largely nonpolar structure of this compound. | |
| Polar Aprotic | Diethyl Ether | Soluble | Diethyl ether can act as a hydrogen bond acceptor for the aldehyde proton and its overall low polarity is compatible with the solute. |
| Acetone | Miscible | Acetone is a polar aprotic solvent that is miscible with many organic compounds, including aldehydes.[1][2][3] | |
| Ethyl Acetate | Soluble | The polarity of ethyl acetate is suitable for dissolving aldehydes of this size. | |
| Acetonitrile | Soluble | Acetonitrile is a polar aprotic solvent that should readily dissolve this compound. | |
| Dimethylformamide (DMF) | Miscible | DMF is a highly polar aprotic solvent known for its excellent solvating properties for a wide range of organic molecules. | |
| Dimethyl Sulfoxide (DMSO) | Miscible | DMSO is a strong polar aprotic solvent capable of dissolving a broad spectrum of organic compounds. | |
| Polar Protic | Methanol | Soluble | The small polar head of methanol can interact with the carbonyl group, and the short alkyl chain does not significantly hinder solvation of the nonpolar part of the aldehyde. |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond make it a suitable solvent. | |
| Isopropanol | Soluble | The slightly larger alkyl group of isopropanol still allows for effective solvation of the aldehyde. |
Disclaimer: This table represents a predicted solubility profile based on general chemical principles. Experimental verification is recommended for specific applications.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a liquid analyte, such as this compound, in an organic solvent. This method is based on the principle of incremental addition of the solvent to a known mass of the solute until complete dissolution is observed.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials or test tubes with closures
-
Calibrated pipettes or burettes
-
Vortex mixer
-
Constant temperature bath (optional, for temperature-controlled studies)
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Perform all operations in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), as this compound and many organic solvents are volatile and may be hazardous.
-
Analyte Measurement: Accurately weigh a specific mass (e.g., 10 mg) of this compound into a vial.
-
Solvent Addition: Using a calibrated pipette or burette, add a small, precise volume of the chosen organic solvent to the vial (e.g., 0.1 mL).
-
Mixing: Securely cap the vial and vortex for 30-60 seconds to facilitate dissolution.
-
Observation: Visually inspect the solution against a well-lit background to check for any undissolved droplets or cloudiness. The solution should be clear and homogenous.
-
Incremental Addition: If the analyte is not fully dissolved, continue to add the solvent in small, precise increments (e.g., 0.1 mL). After each addition, vortex the vial and observe the solution.
-
Endpoint Determination: The point at which the solution becomes completely clear and homogenous is the endpoint. Record the total volume of solvent added.
-
Calculation: Calculate the solubility in terms of mass per unit volume (e.g., mg/mL).
-
Temperature Control (Optional): For more precise measurements, the entire procedure can be carried out in a constant temperature bath to determine solubility at a specific temperature.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound in an organic solvent.
Caption: Workflow for determining the solubility of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
The Natural Occurrence of 4-Methylpentanal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylpentanal, also known as isohexanal, is a branched-chain aldehyde that contributes to the aroma profile of a diverse range of natural products. Endogenously, it is a byproduct of steroid hormone biosynthesis in mammals, arising from the enzymatic cleavage of cholesterol's side chain. Exogenously, it is found as a volatile organic compound in various food sources, including dairy products, meat, and fermented foods, where it can be formed through microbial metabolism or lipid oxidation. This technical guide provides a comprehensive overview of the natural occurrence of 4-Methylpentanal, detailing its presence in different matrices, its biosynthetic pathway, and methodologies for its extraction and quantification.
Introduction
4-Methylpentanal (C₆H₁₂O) is an aliphatic aldehyde recognized for its characteristic malty, fatty, and green aroma. Its presence, even in trace amounts, can significantly impact the sensory properties of food and other biological systems. For researchers in drug development and related scientific fields, understanding the natural occurrence and metabolic pathways of such aldehydes is crucial for various applications, including biomarker discovery, toxicology studies, and the development of flavoring agents. This guide summarizes the current knowledge on the natural sources of 4-Methylpentanal, presents quantitative data where available, and details the experimental protocols used for its analysis.
Natural Occurrence of 4-Methylpentanal
4-Methylpentanal has been identified in a variety of natural sources, both as a metabolic product in animals and as a flavor component in foods.
Endogenous Production in Mammals
In humans and other mammals, 4-Methylpentanal is an endogenous compound formed during steroidogenesis.[1] It is a co-product of the conversion of cholesterol to pregnenolone, the precursor to all steroid hormones. This reaction is catalyzed by the mitochondrial enzyme cholesterol side-chain cleavage enzyme, also known as P450scc or CYP11A1.[2][3][4][5]
Occurrence in Food Products
4-Methylpentanal is a common volatile compound found in a wide array of food products. Its presence is often attributed to the degradation of leucine or the oxidation of unsaturated fatty acids.
Table 1: Qualitative Natural Occurrence of 4-Methylpentanal in Various Food Matrices
| Food Category | Specific Food Item(s) | Reference(s) |
| Dairy Products | Cow's Milk (raw and heat-treated) | [2][6] |
| Cheese (including Cheddar) | [7][8][9] | |
| Meat Products | Beef (raw and cooked) | [5][7] |
| Pork (raw and cooked) | [2][3][4] | |
| Chicken | [2][10] | |
| Fermented Foods | Fermented Sausage | [11][12][13][14][15] |
| Beer | [16] | |
| Wine | [1][8][17][18] |
Quantitative Data
Direct quantitative data for 4-Methylpentanal in many food matrices is limited in the scientific literature. However, based on studies of related aldehydes and volatile compounds in similar food items, an estimated concentration range can be inferred. The table below summarizes the available quantitative data for related aldehydes in cheese, which can provide a proxy for the likely concentration range of 4-Methylpentanal.
Table 2: Quantitative Data for Structurally Related Aldehydes in Cheddar Cheese
| Compound | Matrix | Concentration Range (µg/kg) | Reference(s) |
| 3-Methylbutanal | Cheddar Cheese | 150 - 300 | [3][4] |
| 2-Methylbutanal | Cheddar Cheese | 175 - 325 | [3][4] |
| 2-Methylpropanal | Cheddar Cheese | 150 - 350 | [3][4] |
| Benzaldehyde | Cheddar Cheese | 500 - 1500 | [3][4] |
| 4-Mercapto-4-methyl-pentan-2-one | Aged Cheddar Cheese | 6.7 - 36 (ppb in lipid phase) | [19] |
Note: While 4-Mercapto-4-methyl-pentan-2-one is not an aldehyde, its structural similarity and presence in cheese provide context for the potential concentration of 4-Methylpentanal.
Biosynthesis of 4-Methylpentanal
The primary described biosynthetic pathway for 4-Methylpentanal in mammals is the cholesterol side-chain cleavage reaction. This process is the initial and rate-limiting step in steroid hormone production.
Experimental Protocols
The following section details a synthesized experimental protocol for the extraction and quantification of 4-Methylpentanal from a food matrix, based on common methodologies for volatile aldehyde analysis.
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis in Cheese
This protocol is a composite of methods described for the analysis of volatile compounds in cheese and other dairy products.[20][8][21]
5.1.1. Sample Preparation
-
Grate the cheese sample (e.g., Cheddar) using a pre-chilled grater.
-
Weigh 5 g of the grated cheese into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Add a known concentration of an appropriate internal standard (e.g., 2-methyl-3-heptanone or a deuterated analog of 4-Methylpentanal if available).
-
Immediately seal the vial with a PTFE/silicone septum cap.
5.1.2. HS-SPME Procedure
-
Place the sealed vial in a thermostatically controlled autosampler tray at 60°C.
-
Allow the sample to equilibrate for 15 minutes at 60°C with gentle agitation.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.
5.1.3. GC-MS Analysis
-
Injector: Desorb the SPME fiber in the GC injector port at 250°C for 5 minutes in splitless mode.
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 4°C/min.
-
Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-350.
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. For 4-Methylpentanal (m/z 43, 57, 72, 85, 100), select characteristic ions for quantification and confirmation.
-
5.1.4. Quantification
-
Prepare a calibration curve using standard solutions of 4-Methylpentanal in a model cheese matrix or a suitable solvent, spiked with the same concentration of the internal standard as the samples.
-
Calculate the concentration of 4-Methylpentanal in the cheese samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
Conclusion
4-Methylpentanal is a naturally occurring aldehyde with a widespread presence in both endogenous metabolic pathways and a variety of food products. Its formation through the cholesterol side-chain cleavage pathway highlights its role in fundamental biological processes. In foods, its presence as a volatile compound contributes to the overall flavor profile and can be an indicator of lipid oxidation or microbial activity. While direct quantitative data remains sparse for many food items, the analytical methodologies outlined in this guide provide a robust framework for its accurate determination. Further research to quantify 4-Methylpentanal in a broader range of natural sources will enhance our understanding of its distribution and significance.
References
- 1. Unveiling the Molecular Basis of Mascarpone Cheese Aroma: VOCs analysis by SPME-GC/MS and PTR-ToF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatile profile in five types of meat products during aerobic storage at 4 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Food Science of Animal Resources [kosfaj.org]
- 5. Development of a robust HS-SPME-GC-MS method for the analysis of solid food samples. Analysis of volatile compounds in fresh raw beef of differing lipid oxidation degrees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application Progress of Stable Isotope Dilution Analysis in Volatile Flavor Analysis of Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ukm.my [ukm.my]
- 8. Comparison of SPME Methods for Determining Volatile Compounds in Milk, Cheese, and Whey Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC-MS Analysis of Bioactive Compounds Extracted from Plant Rhazya stricta Using Various Solvents [mdpi.com]
- 11. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. chemetrix.co.za [chemetrix.co.za]
- 15. gcms.cz [gcms.cz]
- 16. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectr… [ouci.dntb.gov.ua]
- 20. researchgate.net [researchgate.net]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
Methodological & Application
Application Note: High-Precision Quantification of Carbonyl Compounds Using 4-Methylpentanal-d7 as an Internal Standard in GC-MS Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. texilajournal.com [texilajournal.com]
- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Short-Chain Aldehydes in Human Plasma by GC-MS with 4-Methylpentanal-d7 as an Internal Standard
Introduction
Short-chain aldehydes, such as propanal, butanal, and pentanal, are volatile organic compounds that can be indicative of oxidative stress and lipid peroxidation in biological systems. Accurate quantification of these aldehydes in complex matrices like human plasma is crucial for clinical research and drug development, particularly in studies related to diseases associated with oxidative damage. This application note describes a robust and sensitive method for the quantitative analysis of selected short-chain aldehydes in human plasma using gas chromatography-mass spectrometry (GC-MS) with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) derivatization. The method employs 4-Methylpentanal-d7 as an internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.
Principle of the Method
Volatile aldehydes are extracted from human plasma and derivatized with PFBHA to form stable oxime derivatives. These derivatives are more amenable to GC-MS analysis, exhibiting improved chromatographic properties and enhanced sensitivity. This compound is added to the samples at the beginning of the workflow to serve as an internal standard. The use of a deuterated internal standard, which has nearly identical chemical and physical properties to the target analytes, allows for accurate quantification by compensating for matrix effects and any analyte loss during the extraction and derivatization steps. The PFBHA-derivatized aldehydes are then separated on a GC column and detected by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for optimal sensitivity and selectivity.
Experimental Protocols
Materials and Reagents
-
Aldehyde Standards: Propanal, Butanal, Pentanal (analytical grade)
-
Internal Standard: this compound
-
Derivatizing Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solvents: Hexane, Methanol, Acetonitrile (HPLC grade)
-
Reagents: Sodium sulfate (anhydrous), Sodium chloride, Ultrapure water
-
Human Plasma: Pooled human plasma (or individual samples) stored at -80°C
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of propanal, butanal, and pentanal in methanol.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound in methanol.
-
Working Standard Mixture: Prepare a mixed working standard solution containing propanal, butanal, and pentanal at a concentration of 10 µg/mL in methanol by diluting the primary stock solutions.
-
Calibration Standards: Prepare a series of calibration standards by spiking the working standard mixture into a blank plasma matrix to achieve final concentrations ranging from 1 to 200 ng/mL.
Sample Preparation and Derivatization
-
Sample Thawing: Thaw frozen human plasma samples on ice.
-
Internal Standard Spiking: To 500 µL of plasma in a glass vial, add 10 µL of the this compound internal standard stock solution (100 µg/mL) to achieve a final concentration of 2 µg/mL. Vortex for 10 seconds.
-
Derivatization: Add 100 µL of PFBHA solution (15 mg/mL in ultrapure water) to each sample. Cap the vials tightly and incubate at 60°C for 60 minutes in a heating block or water bath.
-
Extraction: After incubation, allow the samples to cool to room temperature. Add 1 mL of hexane and 0.5 g of sodium chloride. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the samples at 3000 x g for 10 minutes to separate the organic and aqueous phases.
-
Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the hexane extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.
-
Transfer: Transfer the final extract to a GC-MS autosampler vial with an insert for analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 150°C
-
Ramp 2: 25°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
The quantitative performance of the method was evaluated by constructing a calibration curve and determining the limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. The following tables summarize the hypothetical quantitative data for the analysis of the target aldehydes.
Table 1: GC-MS SIM Parameters for PFBHA-Derivatized Aldehydes
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Propanal-PFBHA | 8.5 | 181 | 238, 208 |
| Butanal-PFBHA | 9.8 | 181 | 252, 222 |
| Pentanal-PFBHA | 11.2 | 181 | 266, 236 |
| This compound-PFBHA (IS) | 11.9 | 181 | 280, 250 |
Table 2: Calibration Curve Data
| Analyte | Concentration Range (ng/mL) | R² | Equation |
| Propanal | 1 - 200 | 0.9992 | y = 0.025x + 0.003 |
| Butanal | 1 - 200 | 0.9989 | y = 0.028x + 0.005 |
| Pentanal | 1 - 200 | 0.9995 | y = 0.031x + 0.002 |
Table 3: Method Validation Summary
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) at 50 ng/mL | Precision (RSD%) at 50 ng/mL |
| Propanal | 0.3 | 1.0 | 98.5 | 4.2 |
| Butanal | 0.4 | 1.2 | 101.2 | 3.8 |
| Pentanal | 0.5 | 1.5 | 99.1 | 4.5 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of aldehydes in plasma.
Signaling Pathway of Lipid Peroxidation-Derived Aldehydes
Caption: Aldehyde-mediated signaling in oxidative stress.
Application Notes and Protocols for 4-Methylpentanal-d7 in Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4-methylpentanal using 4-methylpentanal-d7 as an internal standard via isotope dilution mass spectrometry (IDMS). 4-Methylpentanal, also known as isohexanal, is a volatile aldehyde that can be found in various food products and biological samples.[1][2] Isotope dilution mass spectrometry is a highly accurate and precise quantitative technique, particularly for trace analysis.[2] The use of a stable isotope-labeled internal standard like this compound is ideal as it shares similar chemical and physical properties with the analyte, correcting for variations in sample preparation and instrument response.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry involves the addition of a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard) to the sample.[2][3] After allowing the spike to equilibrate with the endogenous analyte in the sample matrix, the mixture is analyzed by mass spectrometry. The concentration of the analyte is determined by measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard. This ratiometric measurement enhances accuracy by compensating for sample loss during preparation and fluctuations in instrument performance.
Figure 1: General workflow for the quantification of 4-Methylpentanal using Isotope Dilution Mass Spectrometry.
Experimental Protocols
The following protocols are provided as a guideline and may require optimization for specific matrices.
Protocol 1: Analysis of 4-Methylpentanal in Food Matrices (e.g., Fruit Juices, Dairy Products)
This protocol utilizes headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a common technique for volatile compound analysis in food.
1. Materials and Reagents
-
4-Methylpentanal (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Deionized water
-
SPME fibers (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with screw caps and PTFE/silicone septa
2. Standard Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of 4-methylpentanal and this compound in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the 4-methylpentanal stock solution with methanol to achieve concentrations ranging from 1 to 200 ng/mL.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with methanol.
3. Sample Preparation
-
Weigh 5 g of the homogenized food sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 2 g of sodium chloride to the vial.
-
Spike the sample with 10 µL of the 10 µg/mL this compound internal standard solution.
-
Immediately seal the vial with the screw cap.
-
Vortex the sample for 30 seconds.
4. HS-SPME Procedure
-
Place the vial in a heating block or autosampler incubator at 60°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
5. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
-
Inlet Temperature: 250°C (splitless mode, 2 min)
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then to 250°C at 20°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
4-Methylpentanal: m/z 57, 71, 100
-
This compound: m/z 64, 78, 107
-
6. Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of 4-methylpentanal to the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of 4-methylpentanal in the samples from the calibration curve.
Figure 2: Detailed experimental workflow for 4-Methylpentanal analysis in food matrices.
Protocol 2: Analysis of 4-Methylpentanal in Biological Samples (e.g., Plasma, Urine)
This protocol involves liquid-liquid extraction followed by derivatization to improve chromatographic properties and sensitivity, then analysis by GC-MS.
1. Materials and Reagents
-
4-Methylpentanal (analytical standard)
-
This compound (internal standard)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Phosphate buffer (0.1 M, pH 7)
2. Standard and Sample Preparation
-
Prepare stock and working standard solutions as described in Protocol 1.
-
Thaw biological samples on ice.
-
Pipette 1 mL of the sample (plasma or urine) into a glass tube.
-
Spike with 10 µL of the 10 µg/mL this compound internal standard solution.
-
Add 1 mL of 0.1 M phosphate buffer (pH 7).
3. Derivatization and Extraction
-
Add 100 µL of 25 mg/mL PFBHA solution (in water) to the sample.
-
Vortex and incubate at 60°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add 2 mL of hexane, vortex for 2 minutes, and centrifuge at 2000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 2 mL of hexane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to approximately 100 µL under a gentle stream of nitrogen.
4. GC-MS Analysis
-
Use the same GC-MS instrumentation and a similar column as in Protocol 1.
-
Inlet Temperature: 260°C (splitless mode)
-
Oven Program: Start at 60°C (hold for 1 min), ramp to 280°C at 15°C/min (hold for 5 min).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for the PFBHA derivatives. The specific ions will need to be determined by analyzing the derivatized standards.
5. Quantification
-
Follow the same quantification procedure as outlined in Protocol 1, using the peak areas of the derivatized compounds.
Data Presentation
The following tables summarize the expected performance characteristics of the analytical methods described. These values are based on typical performance for similar volatile aldehyde analyses and should be confirmed during method validation.
Table 1: Method Validation Parameters for 4-Methylpentanal Analysis
| Parameter | Food Matrix (HS-SPME-GC-MS) | Biological Matrix (LLE-Derivatization-GC-MS) |
|---|---|---|
| Linearity Range | 1 - 200 ng/g | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.2 ng/g | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.7 ng/g | 0.3 ng/mL |
| Intraday Precision (%RSD) | < 10% | < 10% |
| Interday Precision (%RSD) | < 15% | < 15% |
| Accuracy (Recovery %) | 85 - 115% | 90 - 110% |
Table 2: Example Calibration Data for 4-Methylpentanal in a Food Matrix Model
| Concentration (ng/g) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
|---|---|---|---|
| 1 | 5,230 | 101,500 | 0.0515 |
| 5 | 26,100 | 102,300 | 0.2551 |
| 10 | 51,800 | 100,900 | 0.5134 |
| 25 | 129,500 | 101,200 | 1.280 |
| 50 | 258,000 | 100,500 | 2.567 |
| 100 | 521,000 | 101,800 | 5.118 |
| 200 | 1,035,000 | 101,100 | 10.237 |
Signaling Pathways and Logical Relationships
While 4-methylpentanal is not typically associated with specific signaling pathways in the context of drug development, its presence in biological systems can be related to metabolic processes. For instance, it is a product of cholesterol side-chain cleavage.
Figure 3: Simplified metabolic origin of 4-Methylpentanal from cholesterol.
These application notes and protocols provide a comprehensive guide for the quantitative analysis of 4-methylpentanal using this compound and isotope dilution mass spectrometry. Researchers are encouraged to perform in-house validation to ensure the methods meet the specific requirements of their studies.
References
Application Notes and Protocols for 4-Methylpentanal-d7 in Environmental Analysis
Introduction
4-Methylpentanal, an aldehyde that can be found in various environmental compartments, is of interest due to its potential sources from industrial activities and natural processes.[1] Accurate and reliable quantification of such volatile organic compounds (VOCs) in complex environmental matrices like water, soil, and air is crucial for environmental monitoring and risk assessment.[2][3][4] The use of stable isotope-labeled internal standards, such as 4-Methylpentanal-d7, is a well-established technique to enhance the accuracy and precision of quantitative analysis, particularly in chromatography-mass spectrometry methods.[5][6][7] Deuterated internal standards are chemically almost identical to their non-labeled counterparts, causing them to behave similarly during sample preparation and analysis. This allows for the correction of analyte losses during extraction and inconsistencies in instrument response, thereby minimizing matrix effects.[6]
This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of 4-Methylpentanal in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Illustrative Quantitative Data
The following table summarizes hypothetical yet realistic quantitative data for the analysis of 4-Methylpentanal using this compound as an internal standard. This data is for illustrative purposes to demonstrate the expected performance of the method.
| Parameter | Water Matrix | Soil/Sediment Matrix |
| Analyte | 4-Methylpentanal | 4-Methylpentanal |
| Internal Standard | This compound | This compound |
| Retention Time (min) | 8.52 | 8.52 |
| Limit of Detection (LOD) | 0.05 µg/L | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.15 µg/L | 0.3 µg/kg |
| Linear Range | 0.2 - 50 µg/L | 0.5 - 100 µg/kg |
| Mean Recovery (%) | 95% | 88% |
| Relative Standard Deviation (%) | < 10% | < 15% |
Experimental Protocols
Protocol 1: Analysis of 4-Methylpentanal in Water Samples
This protocol describes the determination of 4-Methylpentanal in water samples using purge and trap concentration followed by GC-MS analysis, with this compound as an internal standard.
1. Materials and Reagents
-
4-Methylpentanal analytical standard
-
This compound internal standard solution (100 µg/mL in methanol)
-
Methanol (purge and trap grade)
-
Reagent water (deionized, organic-free)
-
Hydrochloric acid (HCl) for sample preservation
-
Purge and trap concentrator
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
2. Sample Collection and Preservation
-
Collect water samples in 40 mL amber glass vials with PTFE-lined septa.
-
Ensure no headspace is present in the vials.
-
Preserve the samples by adding HCl to a pH < 2 to inhibit microbial degradation.
-
Store samples at 4°C until analysis.
3. Sample Preparation
-
Allow samples to come to room temperature before analysis.
-
Add a known amount of this compound internal standard solution to each 5 mL aliquot of the water sample to achieve a final concentration of 5 µg/L.
-
Also prepare a calibration curve by fortifying reagent water with known concentrations of 4-Methylpentanal and the same concentration of this compound.
4. Instrumental Analysis (Purge and Trap GC-MS)
-
Purge and Trap Conditions:
-
Purge gas: Helium at 40 mL/min
-
Purge time: 11 minutes
-
Trap: Tenax/silica gel/charcoal
-
Desorb temperature: 250°C
-
Desorb time: 2 minutes
-
Bake temperature: 270°C
-
-
GC-MS Conditions:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
-
Oven Program: Initial temperature 35°C for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 2 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM).
-
4-Methylpentanal: m/z 57, 72, 100
-
This compound: m/z 64, 79, 107
-
-
5. Data Analysis
-
Quantify 4-Methylpentanal using the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Calculate the concentration of 4-Methylpentanal in the samples using the calibration curve.
Protocol 2: Analysis of 4-Methylpentanal in Soil and Sediment Samples
This protocol outlines the analysis of 4-Methylpentanal in solid matrices using solvent extraction followed by GC-MS, with this compound as an internal standard.
1. Materials and Reagents
-
4-Methylpentanal analytical standard
-
This compound internal standard solution (100 µg/mL in methanol)
-
Methanol (pesticide residue grade)
-
Sodium sulfate (anhydrous, baked at 400°C)
-
Centrifuge tubes (50 mL) with PTFE-lined caps
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
2. Sample Collection and Storage
-
Collect soil or sediment samples in wide-mouth glass jars with PTFE-lined lids.
-
Store samples at 4°C and analyze as soon as possible.
3. Sample Preparation and Extraction
-
Weigh approximately 10 g of the soil/sediment sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution to achieve a concentration of 50 µg/kg.
-
Add 20 mL of methanol to the tube.
-
Cap the tube and vortex for 1 minute.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Transfer the methanol extract to a clean vial.
-
Prepare a calibration curve by spiking clean sand with known concentrations of 4-Methylpentanal and the same concentration of this compound and following the same extraction procedure.
4. Instrumental Analysis (GC-MS)
-
Inject 1 µL of the methanol extract into the GC-MS.
-
Use the same GC-MS conditions as described in Protocol 1.
5. Data Analysis
-
Quantify 4-Methylpentanal using the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Calculate the concentration of 4-Methylpentanal in the soil/sediment samples using the calibration curve, ensuring to account for the initial sample weight.
Visualizations
Caption: General workflow for the environmental analysis of 4-Methylpentanal using a deuterated internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Environmental and biological monitoring of volatile organic compounds in the workplace - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Volatile Organic Compound Sampling through Rotor Unmanned Aerial Vehicle Technique for Environmental Monitoring [mdpi.com]
- 4. aaqr.org [aaqr.org]
- 5. Accurate quantification of polycyclic aromatic hydrocarbons in environmental samples using deuterium-labeled compounds as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of 4-Methylpentanal-d7 Standard Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of standard solutions of 4-Methylpentanal-d7, a deuterated internal standard commonly used in quantitative bioanalytical studies, particularly in methodologies involving liquid chromatography-mass spectrometry (LC-MS). Accurate preparation of these standards is critical for the precise quantification of the corresponding non-deuterated analyte in various biological matrices.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These values are essential for the accurate preparation of standard solutions.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 4-Methylvaleraldehyde-d7, Isocaproaldehyde-d7, Isohexanal-d7 | [1] |
| CAS Number | 1794978-55-4 | [1] |
| Molecular Formula | C₆H₅D₇O | [1] |
| Molecular Weight | 107.20 g/mol | [1] |
| Density (of non-deuterated analogue) | 0.799 g/cm³ | - |
| Storage Temperature | 2-8°C | [1] |
Health and Safety Information
Experimental Protocol
This protocol outlines the steps for preparing a stock solution of this compound and a subsequent series of working standard solutions through serial dilution.
Materials and Equipment:
-
This compound neat standard
-
High-purity methanol (HPLC or LC-MS grade)
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Calibrated micropipettes and sterile, disposable tips
-
Volumetric flasks (Class A) of appropriate sizes (e.g., 1 mL, 10 mL)
-
Amber glass vials with screw caps for storage
-
Vortex mixer
Procedure:
1. Preparation of a 1 mg/mL Stock Solution
To prepare a stock solution with a concentration of 1 mg/mL, follow these steps:
-
Equilibrate the vial containing the neat this compound standard to room temperature before opening to prevent condensation.
-
Using a calibrated micropipette, carefully transfer 1.25 µL of neat this compound into a 1 mL volumetric flask. Calculation: Volume (µL) = (Desired Mass (mg) / Density (g/mL)) * 1000 = (1 mg / 0.799 mg/µL) = 1.25 µL.
-
Add methanol to the volumetric flask to the 1 mL mark.
-
Cap the flask and vortex thoroughly to ensure complete dissolution.
-
Transfer the stock solution to a clearly labeled amber glass vial and store at 2-8°C. It is recommended to prepare fresh stock solutions regularly, as long-term stability data is not widely available.
2. Preparation of Working Standard Solutions
A series of working standard solutions can be prepared from the stock solution by serial dilution. The following table provides an example of a dilution series.
| Standard ID | Concentration (µg/mL) | Volume of Stock/Previous Standard (µL) | Final Volume (µL) | Diluent (Methanol) Volume (µL) |
| Stock | 1000 | - | - | - |
| WS1 | 100 | 100 µL of Stock | 1000 | 900 |
| WS2 | 10 | 100 µL of WS1 | 1000 | 900 |
| WS3 | 1 | 100 µL of WS2 | 1000 | 900 |
| WS4 | 0.1 | 100 µL of WS3 | 1000 | 900 |
| WS5 | 0.01 | 100 µL of WS4 | 1000 | 900 |
To prepare the working standards:
-
Label a series of vials for each working standard.
-
For WS1, pipette 900 µL of methanol into the vial. Then, add 100 µL of the 1 mg/mL stock solution. Cap and vortex.
-
For WS2, pipette 900 µL of methanol into the vial. Then, add 100 µL of WS1. Cap and vortex.
-
Continue this serial dilution process for the remaining working standards as outlined in the table.
-
Store the working standard solutions in amber glass vials at 2-8°C. For optimal accuracy, it is recommended to prepare fresh working standards for each analytical run.
Experimental Workflow
The following diagram illustrates the workflow for the preparation of this compound standard solutions.
Caption: Workflow for this compound Standard Preparation.
References
Application Notes and Protocols: 4-Methylpentanal-d7 for Internal Standardization in Breath Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exhaled breath contains a complex mixture of volatile organic compounds (VOCs) that reflect the metabolic state of an individual. The analysis of these VOCs, a field known as "breathomics," is a promising non-invasive tool for the diagnosis and monitoring of various diseases. Alterations in the profile of VOCs can serve as biomarkers for pathological processes such as oxidative stress, inflammation, and metabolic disorders.[1][2][3][4][5][6] Aldehydes, in particular, are a class of VOCs often associated with oxidative stress and lipid peroxidation, making them valuable targets for biomarker discovery in diseases like lung cancer and chronic obstructive pulmonary disease (COPD).[7]
Accurate and precise quantification of these endogenous VOCs is critical for their validation as clinical biomarkers. Due to the trace levels of these compounds and the inherent variability in breath sample collection and analysis, the use of internal standards is essential. Isotopically labeled standards, such as 4-Methylpentanal-d7, are ideal for this purpose as they share similar physicochemical properties with their non-labeled counterparts, but are distinguishable by mass spectrometry. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of 4-Methylpentanal and other short-chain aldehydes in exhaled breath samples by gas chromatography-mass spectrometry (GC-MS).
4-Methylpentanal as a Potential Biomarker
4-Methylpentanal, also known as isocaproaldehyde, is an aldehyde that can be found in human breath.[8] While it is not yet a widely established biomarker for a specific disease, its presence may be indicative of certain metabolic processes. Aldehydes are often products of lipid peroxidation, a process that is elevated in many disease states. Therefore, the accurate measurement of 4-Methylpentanal could be valuable in studies investigating diseases associated with oxidative stress.
Metabolic Origin: 4-Methylpentanal can originate from the oxidative degradation of leucine or from the cholesterol side-chain cleavage process.[8][9] Its presence and concentration in breath may therefore reflect alterations in amino acid metabolism or steroidogenesis.[9][10]
Quantitative Data on Aldehydes in Breath
While specific quantitative data for 4-Methylpentanal as a disease biomarker is limited in the literature, several studies have reported on the concentrations of other structurally similar aldehydes in the breath of patients with various conditions compared to healthy controls. This data highlights the potential of this class of compounds as disease biomarkers.
| Aldehyde | Disease | Patient Group (n) | Control Group (n) | Concentration in Patients (ppb) | Concentration in Controls (ppb) | Fold Change | Reference |
| Pentanal | Lung Cancer | 157 | 368 | Increased | - | - | [7] |
| Hexanal | Lung Cancer | 157 | 368 | Increased | - | - | [7] |
| Heptanal | Lung Cancer | 157 | 368 | Increased | - | - | [7] |
| Octanal | Lung Cancer | 12 | 12 (smokers), 12 (non-smokers) | Significantly higher | - | - | [7] |
| Nonanal | Lung Cancer | 12 | 12 (smokers), 12 (non-smokers) | Significantly higher | - | - | [7] |
| Hexanal | COPD | 20 | 20 | Increased | - | - | [7] |
| Heptanal | COPD | 20 | 20 | Increased | - | - | [7] |
Note: The table summarizes findings on aldehydes as biomarkers. Specific concentrations can vary significantly between studies due to different analytical methods and patient cohorts. The use of a standardized internal standard like this compound is crucial for obtaining comparable quantitative results across different studies.
Experimental Protocols
1. Breath Sample Collection
A standardized protocol for breath collection is crucial to minimize variability.[11]
-
Patient Preparation: Patients should fast for at least 8 hours and avoid smoking for at least 12 hours prior to breath collection. The oral cavity should be rinsed with water immediately before sampling to reduce the contribution of VOCs from the mouth.
-
Environmental Considerations: Breath samples should be collected in a controlled environment with low background levels of VOCs.
-
Sampling Device: Use a commercial breath sampler (e.g., ReCIVA® Breath Sampler) or an appropriate collection bag (e.g., Tedlar® bag) to collect a specific fraction of breath, typically the end-tidal air which is rich in alveolar VOCs.[12]
-
Sample Volume: A typical sample volume is between 250 mL and 1 L of exhaled breath.
-
Internal Standard Spiking: The known amount of this compound solution in a volatile solvent (e.g., methanol) is spiked onto the sorbent tube prior to breath collection or onto the collected sample in a gas-tight syringe.
2. Sample Preparation and Analysis by GC-MS
-
Thermal Desorption: The sorbent tube containing the trapped VOCs and the internal standard is placed in a thermal desorber. The analytes are desorbed by heating the tube (e.g., at 280°C for 15 minutes) and cryo-focused in a cold trap (e.g., at -10°C) to ensure a sharp injection peak.[13]
-
Gas Chromatography (GC): The trapped analytes are then rapidly heated and injected into the GC column (e.g., a non-polar or mid-polar capillary column like a DB-5ms). The oven temperature is programmed to separate the different VOCs based on their boiling points and interactions with the stationary phase. A typical temperature program could be: initial temperature of 40°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Mass Spectrometry (MS): The separated compounds are ionized (e.g., by electron ionization at 70 eV) and detected by a mass spectrometer. The MS is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.
SIM Ions for Quantification:
-
4-Methylpentanal: Monitor characteristic ions such as m/z 44, 57, 72, and 100.
-
This compound: Monitor the corresponding deuterated ions, which will have a higher mass depending on the position of the deuterium atoms (e.g., m/z 48, 62, 79, and 107).
3. Quantification
The concentration of 4-Methylpentanal in the breath sample is calculated by comparing the peak area of the native compound to the peak area of the known amount of the this compound internal standard. A calibration curve should be generated using known concentrations of 4-Methylpentanal and a fixed concentration of this compound to ensure accurate quantification over a range of concentrations.
Visualizations
References
- 1. Breath volatile organic compounds (VOCs) as biomarkers for the diagnosis of pathological conditions: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. owlstonemedical.com [owlstonemedical.com]
- 3. researchgate.net [researchgate.net]
- 4. owlstonemedical.com [owlstonemedical.com]
- 5. Frontiers | Breath Biopsy and Discovery of Exclusive Volatile Organic Compounds for Diagnosis of Infectious Diseases [frontiersin.org]
- 6. Breath volatile organic compounds (VOCs) as biomarkers for the diagnosis of pathological conditions: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Isocaproaldehyde | C6H12O | CID 129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Showing metabocard for 4-Methylpentanal (HMDB0001318) [hmdb.ca]
- 10. Showing Compound 4-Methylpentanal (FDB022551) - FooDB [foodb.ca]
- 11. Collection methods of exhaled volatile organic compounds for lung cancer screening and diagnosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Quantification of Tire Tread Particles in Soil using Pyrolysis-GC/MS with Deuterated Internal Standards
Introduction
Tire wear particles (TWPs) are a significant contributor to microplastic pollution in the environment. Accurately quantifying the concentration of these particles in complex matrices like soil is essential for environmental risk assessment and for understanding their fate and transport. Pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) has emerged as a robust and reliable analytical technique for this purpose. This method involves the thermal decomposition of tire polymers into characteristic marker compounds that can be separated and quantified. To enhance accuracy and correct for matrix effects and instrumental variability, the use of deuterated internal standards of a similar polymeric structure is a critical refinement to the methodology.[1][2][3][4]
This document provides a detailed protocol for the quantification of tire tread particles in soil samples using Py-GC/MS with deuterated polyisoprene (d-PI) and deuterated polystyrene-polybutadiene (d-PSPB) as internal standards.
Principle of the Method
The method is based on the thermal fragmentation of the primary polymers found in tire tread—natural rubber (polyisoprene) and synthetic rubbers (styrene-butadiene rubber and butadiene rubber)—into specific and quantifiable pyrolysis products. The most commonly used dimeric markers are dipentene for polyisoprene and 4-vinylcyclohexene (4-VCH) for polybutadiene and styrene-butadiene rubber.[1][3]
A known amount of a deuterated internal standard (e.g., d-PI and/or d-PSPB) is added to the soil sample before pyrolysis. As the internal standard has a similar chemical structure to the target analytes, it undergoes pyrolysis in a comparable manner, allowing for the correction of variations in pyrolysis efficiency, analyte recovery, and instrument response.[1][2][3][4] Quantification is achieved by comparing the peak areas of the characteristic pyrolysis products of the tire polymers to those of the deuterated internal standards.
Experimental Workflow
The overall experimental workflow for the quantification of tire tread particles in soil is depicted below.
Figure 1: Experimental workflow for tire tread particle quantification.
Detailed Experimental Protocols
Sample Preparation
Proper sample preparation is crucial to ensure representative and reproducible results.
-
Drying: Soil samples should be dried to a constant weight, typically at a temperature below 60°C to prevent the volatilization of any organic compounds.[5]
-
Sieving: The dried soil is passed through a 2 mm sieve to remove large debris such as stones and roots.[5][6]
-
Homogenization: The sieved soil sample should be thoroughly homogenized to ensure that the tire tread particles are evenly distributed. This can be achieved by mechanical mixing or grinding.[5]
-
Weighing: An exact amount of the homogenized soil (typically 10-20 mg) is weighed into a pyrolysis cup or tube.[3][7]
Addition of Internal Standard
A precise volume of a standard solution containing the deuterated internal standards (d-PI and d-PSPB) in a suitable solvent (e.g., chloroform or carbon disulfide) is added directly to the weighed soil sample in the pyrolysis cup. The solvent is then allowed to evaporate completely before analysis.
Pyrolysis-GC/MS Analysis
The following table outlines typical parameters for the Py-GC/MS analysis. These may need to be optimized based on the specific instrumentation used.
| Parameter | Setting |
| Pyrolyzer | |
| Pyrolysis Temperature | 670°C - 750°C[3] |
| Pyrolysis Time | 5 - 15 seconds[3][8] |
| Gas Chromatograph | |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[9] |
| Carrier Gas | Helium[9] |
| Inlet Temperature | 250°C - 300°C[9][10] |
| Split Ratio | 1:15 to 1:50[9] |
| Oven Program | Initial temp 40-50°C, hold for 2-5 min, ramp at 8-10°C/min to 280-300°C, hold for 5-10 min[8][9] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[9] |
| Mass Range | m/z 35-550 |
| Source Temperature | 230°C[9] |
| Transfer Line Temp | 280°C - 300°C[8][10] |
Data Analysis and Quantification
-
Peak Identification: The characteristic pyrolysis products are identified based on their retention times and mass spectra. The primary markers are:
-
Dipentene (m/z 68, 93, 136): Marker for polyisoprene (natural rubber).
-
4-Vinylcyclohexene (4-VCH; m/z 79, 91, 108): Marker for polybutadiene and styrene-butadiene rubber.
-
-
Peak Integration: The peak areas of the target analytes and the corresponding deuterated internal standards are integrated.
-
Calibration: A calibration curve is constructed by analyzing a series of standards containing known concentrations of tire tread material (or the individual polymers) and a constant concentration of the internal standards. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration ratio.
-
Quantification: The concentration of tire tread particles in the soil sample is calculated using the calibration curve and the measured peak area ratios from the sample analysis.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the analysis of tire tread particles in environmental samples using Py-GC/MS with deuterated internal standards.
| Parameter | Value | Reference |
| Method Detection Limit (MDL) in Soil | 14 µg/g (ppm) dry weight | [3] |
| Concentration Range in Roadside Soil | 9,200 - 19,900 mg/kg (0.92% - 1.99%) | [11] |
| Concentration in Watershed Sediments | 26 - 11,600 µg/g (ppm) dry weight | [12] |
| Average Recovery (spiked samples) | 71% - 88% (external standard method) | [3] |
Logical Relationships in Quantification
The relationship between the components involved in the quantification process is illustrated in the diagram below.
Figure 2: Logical flow of the quantification process.
Conclusion
The use of Py-GC/MS with deuterated internal standards provides a sensitive, specific, and reliable method for the quantification of tire tread particles in soil. This approach effectively mitigates matrix interference and instrumental drift, leading to more accurate and reproducible data. The protocols and data presented in these application notes offer a comprehensive guide for researchers and scientists in the fields of environmental science and analytical chemistry.
References
- 1. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment [ideas.repec.org]
- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Samples Preparation Method | Soil Analyses Service Center [sasc.ku.edu]
- 6. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of tire tread wear particle in road dust through pyrolytic technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tireparticles.info [tireparticles.info]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of tire and road wear particle concentrations in sediment for watersheds in France, Japan, and the United States by quantitative pyrolysis GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analytical Method Development with 4-Methylpentanal-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpentanal, also known as isohexanal, is a volatile organic compound that can be found in various biological and food matrices. It is a potential biomarker for certain metabolic processes and can also be an indicator of oxidative stress. Accurate and precise quantification of 4-methylpentanal is crucial for research in drug development, disease diagnostics, and food science. The use of a stable isotope-labeled internal standard, such as 4-Methylpentanal-d7, is essential for correcting matrix effects and ensuring the reliability of the analytical method.
This document provides detailed application notes and protocols for the quantitative analysis of 4-methylpentanal in human plasma and a food matrix (vegetable oil) using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.
Signaling Pathway Involvement
4-Methylpentanal, as isocaproic aldehyde, is a co-product in the initial and rate-limiting step of steroidogenesis, known as the cholesterol side-chain cleavage pathway. This process is catalyzed by the mitochondrial enzyme Cytochrome P450 side-chain cleavage enzyme (P450scc or CYP11A1).[1][2] In this pathway, cholesterol is converted to pregnenolone, the precursor to all steroid hormones. The cleavage of the cholesterol side chain yields pregnenolone and isocaproic aldehyde (4-methylpentanal).[1]
Caption: Cholesterol Side-Chain Cleavage Pathway.
Experimental Workflow Overview
The general workflow for the quantitative analysis of 4-methylpentanal involves sample preparation with the addition of the deuterated internal standard, derivatization to enhance volatility and chromatographic properties, followed by extraction and analysis by GC-MS.
Caption: General Experimental Workflow.
Protocol 1: Quantification of 4-Methylpentanal in Human Plasma
This protocol details the analysis of 4-methylpentanal in human plasma using headspace solid-phase microextraction (HS-SPME) with on-fiber derivatization, followed by GC-MS.
1. Materials and Reagents
-
4-Methylpentanal (analytical standard)
-
This compound (internal standard)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Human plasma (blank)
-
2 mL screw-top headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., 65 µm PDMS/DVB)
2. Standard and Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of 4-methylpentanal and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of 4-methylpentanal by serial dilution of the stock solution with methanol to create calibration standards.
-
Internal Standard Working Solution: Prepare a 1 µg/mL working solution of this compound in methanol.
-
PFBHA Solution: Prepare a 10 mg/mL solution of PFBHA in ultrapure water.
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
In a 2 mL headspace vial, add 200 µL of plasma.
-
Add 10 µL of the 1 µg/mL this compound internal standard solution.
-
Add 50 µL of the 10 mg/mL PFBHA solution.
-
Immediately cap and vortex for 10 seconds.
-
3. HS-SPME and GC-MS Analysis
-
HS-SPME Parameters:
-
Incubate the vial at 60°C for 10 minutes with agitation.
-
Expose the SPME fiber to the headspace for 30 minutes at 60°C.
-
Desorb the fiber in the GC inlet at 250°C for 5 minutes.
-
-
GC-MS Parameters:
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 280°C at 25°C/min (hold for 5 min).
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
4-Methylpentanal-PFBHA derivative: Monitor characteristic ions.
-
This compound-PFBHA derivative: Monitor corresponding shifted ions.
-
-
4. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of the 4-methylpentanal derivative to the this compound derivative against the concentration of the calibration standards.
-
Determine the concentration of 4-methylpentanal in the plasma samples from the calibration curve.
Protocol 2: Quantification of 4-Methylpentanal in Vegetable Oil
This protocol is adapted for the analysis of 4-methylpentanal in a lipid-rich matrix like vegetable oil.
1. Materials and Reagents
-
Same as Protocol 1, with the addition of a blank vegetable oil (e.g., refined sunflower oil).
2. Standard and Sample Preparation
-
Standard and Internal Standard Solutions: Prepare as described in Protocol 1.
-
Sample Preparation:
-
In a 2 mL headspace vial, weigh 0.5 g of the vegetable oil sample.
-
Add 10 µL of the 1 µg/mL this compound internal standard solution.
-
Add 50 µL of the 10 mg/mL PFBHA solution.
-
Immediately cap and vortex for 30 seconds.
-
3. HS-SPME and GC-MS Analysis
-
The HS-SPME and GC-MS parameters are the same as described in Protocol 1.
4. Data Analysis and Quantification
-
Construct a matrix-matched calibration curve by spiking blank vegetable oil with known concentrations of 4-methylpentanal standard solutions.
-
Process and quantify the samples as described in Protocol 1.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the analytical method based on validation data for similar aldehydes.[3][4]
Table 1: Calibration and Linearity
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| 4-Methylpentanal | Human Plasma | 1 - 500 | > 0.995 |
| 4-Methylpentanal | Vegetable Oil | 5 - 1000 | > 0.995 |
Table 2: Method Sensitivity and Precision
| Parameter | Human Plasma | Vegetable Oil |
| Limit of Detection (LOD) | 0.5 ng/mL | 2 ng/g |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 6 ng/g |
| Intra-day Precision (%RSD) | < 10% | < 12% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
Table 3: Accuracy (Recovery)
| Matrix | Spiked Concentration | Mean Recovery (%) |
| Human Plasma | Low QC (5 ng/mL) | 90 - 110% |
| Medium QC (50 ng/mL) | 92 - 108% | |
| High QC (400 ng/mL) | 95 - 105% | |
| Vegetable Oil | Low QC (10 ng/g) | 88 - 112% |
| Medium QC (100 ng/g) | 90 - 107% | |
| High QC (800 ng/g) | 93 - 105% |
Conclusion
The described GC-MS methods utilizing this compound as an internal standard provide a robust, sensitive, and accurate approach for the quantification of 4-methylpentanal in complex biological and food matrices. The detailed protocols and expected performance data serve as a comprehensive guide for researchers and scientists in the fields of drug development, clinical diagnostics, and food quality control. Adherence to these protocols will enable reliable measurement of this important aldehyde, facilitating further understanding of its role in various scientific disciplines.
References
Troubleshooting & Optimization
Technical Support Center: Addressing Matrix Effects with 4-Methylpentanal-d7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 4-Methylpentanal-d7 as an internal standard to mitigate matrix effects in analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is a deuterated form of 4-Methylpentanal, meaning specific hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium.[1][2] In mass spectrometry, it serves as an ideal internal standard (IS). Because it is chemically almost identical to the non-labeled analyte (4-Methylpentanal), it behaves similarly during sample preparation, chromatography, and ionization.[3] However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer. This allows for accurate quantification by correcting for variations in the analytical process.[1][2]
Q2: What are matrix effects and how do they impact my results?
A2: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[4][5] This interference can either suppress the analyte's signal (ion suppression) or enhance it (ion enhancement).[4][5] Both effects can lead to inaccurate and unreliable quantification, poor reproducibility, and reduced sensitivity in LC-MS analyses.[5]
Q3: How does using this compound help address matrix effects?
A3: By adding a known concentration of this compound to all samples, calibrators, and quality controls, it experiences the same matrix effects as the native analyte.[6] Since the internal standard and the analyte are affected proportionally, the ratio of their peak areas remains constant, even if the absolute signal intensity of both fluctuates due to matrix effects. This allows for the accurate calculation of the analyte concentration, effectively normalizing the variations caused by the sample matrix.[7]
Q4: When should I add the this compound internal standard to my samples?
A4: The internal standard should be added as early as possible in the sample preparation workflow. This ensures that it can account for any analyte loss or variability during all subsequent steps, including extraction, evaporation, and reconstitution.
Q5: Are there any potential issues with using a deuterated internal standard?
A5: While highly effective, potential issues can arise. A slight difference in chromatographic retention time between the analyte and its deuterated standard can sometimes occur.[5][8] If this separation is significant, they may not experience the exact same matrix effect at the point of elution. Additionally, in rare cases, isotopic exchange (the replacement of deuterium atoms with hydrogen) can occur, or the analyte's isotopic distribution can contribute to the internal standard's signal, a phenomenon known as "cross-talk".[4][9][10][11]
Experimental Protocol: Quantification of an Aldehyde in a Biological Matrix
This protocol provides a general framework for the quantification of an aldehyde (e.g., 4-Methylpentanal) in a complex biological matrix like plasma, using this compound as an internal standard. Derivatization is often necessary for aldehydes to improve their chromatographic retention and ionization efficiency.[1][12][13][14]
1. Preparation of Standards and Reagents:
-
Prepare a stock solution of the aldehyde analyte and this compound in a suitable organic solvent (e.g., acetonitrile).
-
Create a series of calibration standards by spiking the aldehyde stock solution into a blank matrix (e.g., analyte-free plasma).
-
Prepare a working solution of this compound at a fixed concentration.
-
Prepare a derivatizing agent solution (e.g., 2,4-dinitrophenylhydrazine, DNPH) in an appropriate solvent with an acid catalyst.
2. Sample Preparation:
-
Thaw plasma samples, calibration standards, and quality control samples.
-
To 100 µL of each sample, add 10 µL of the this compound working solution. Vortex to mix.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant to a clean tube.
-
Add 50 µL of the derivatizing agent solution. Vortex and incubate at a controlled temperature (e.g., 60°C) for a specified time to allow for complete derivatization.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
3. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid to improve peak shape.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the derivatized analyte and the derivatized this compound.
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation: The Impact of Internal Standard Correction
The following table illustrates the effect of matrix-induced ion suppression on the quantification of an aldehyde and the effectiveness of using a deuterated internal standard for correction. The data is representative of a typical experiment where a plasma matrix causes a significant reduction in signal intensity.
| Sample Type | Analyte Peak Area (No IS) | Calculated Conc. (No IS) | IS Peak Area | Analyte/IS Ratio | Calculated Conc. (with IS) | % Recovery |
| Solvent Standard (100 ng/mL) | 2,000,000 | 100 ng/mL | 2,100,000 | 0.95 | 100 ng/mL | 100% |
| Plasma Sample (Spiked at 100 ng/mL) | 800,000 | 40 ng/mL | 850,000 | 0.94 | 99 ng/mL | 99% |
Analysis:
-
Without an internal standard, the analyte peak area in the plasma sample is suppressed by 60% compared to the solvent standard, leading to a grossly underestimated concentration of 40 ng/mL.
-
The peak area of the deuterated internal standard (IS) is similarly suppressed in the plasma matrix.
-
By using the ratio of the analyte peak area to the internal standard peak area, the matrix effect is effectively cancelled out, resulting in an accurate calculated concentration of 99 ng/mL and a recovery of 99%.
Troubleshooting Guide
Issue: Inconsistent or drifting internal standard peak area across the analytical run.
-
Question: My this compound peak area is not consistent from injection to injection. What could be the cause?
-
Answer:
-
Sample Preparation Inconsistency: Ensure that the internal standard is accurately and consistently added to every sample. Check pipettes for calibration and ensure proper mixing at the spiking step.
-
Instrument Stability: The inconsistency might stem from the LC-MS system itself. A drifting signal could indicate an unstable spray in the ESI source, a failing detector, or temperature fluctuations. Re-running system suitability tests can help diagnose this.
-
Matrix Effects Varying Between Samples: If the composition of the matrix varies significantly between samples (e.g., plasma from different individuals), the degree of ion suppression or enhancement can also vary, leading to different internal standard responses. This is often what the IS is intended to correct for, so check if the analyte-to-IS ratio remains stable.
-
Issue: Low or no signal for this compound.
-
Question: I am not seeing a strong peak for my internal standard. What should I check?
-
Answer:
-
Spiking Error: Verify that the internal standard was added to the sample.
-
Degradation: Aldehydes can be unstable. Ensure that the this compound stock and working solutions have been stored correctly and have not degraded. Consider preparing a fresh working solution.
-
Mass Spectrometer Settings: Confirm that the correct MRM transition for this compound is included in the acquisition method and that the collision energy and other MS parameters are optimized.
-
Derivatization Failure: If a derivatization step is used, an incomplete or failed reaction will result in a low signal for both the analyte and the internal standard. Check the age and storage of the derivatizing reagent and the reaction conditions (temperature, time).
-
Issue: Analyte peak is observed, but the internal standard peak is absent in some samples.
-
Question: My analyte is present, but the this compound peak is missing in some of my study samples, while it's present in my calibrators. What does this indicate?
-
Answer: This can be a critical finding. It may suggest that the internal standard has degraded in those specific samples due to improper handling or storage prior to analysis (e.g., prolonged exposure to room temperature). Since the internal standard is chemically similar to the analyte, this could mean the analyte has also degraded in those samples, making the results unreliable. These samples should be flagged as non-reportable.
Issue: Chromatographic separation between the analyte and this compound.
-
Question: I see a slight shift in retention time between my analyte and this compound. Is this a problem?
-
Answer: A small, consistent shift is often acceptable. However, if the separation is significant, the analyte and internal standard may elute into regions with different levels of ion suppression, compromising the correction.[5][8] To address this, you can try modifying the chromatographic method (e.g., adjusting the gradient or temperature) to minimize the separation and ensure they co-elute as closely as possible.
Issue: Suspected cross-talk between the analyte and internal standard signals.
-
Question: I suspect the signal from my analyte is interfering with my internal standard signal, especially at high analyte concentrations. How can I confirm and mitigate this?
-
Answer: This can happen when the natural isotopic abundance of the analyte contributes to the mass channel of the internal standard.[9][10][11] To check for this, prepare a sample containing a high concentration of the analyte without any internal standard and monitor the MRM channel for this compound. If a signal is detected, cross-talk is occurring. To mitigate this, you can either select a different, non-interfering product ion for the internal standard or use a non-linear calibration model that accounts for this contribution.[10][11]
Visualizations
Caption: A flowchart of the key steps in a typical bioanalytical workflow.
Caption: A decision tree for troubleshooting inconsistent internal standard signals.
References
- 1. researchgate.net [researchgate.net]
- 2. myadlm.org [myadlm.org]
- 3. researchgate.net [researchgate.net]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function [pubmed.ncbi.nlm.nih.gov]
- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fortunejournals.com [fortunejournals.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
stability and storage conditions for 4-Methylpentanal-d7
This technical support center provides essential information on the stability, storage, and handling of 4-Methylpentanal-d7, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Stability and Storage Conditions
Proper storage and handling are critical to ensure the integrity of this compound for experimental use. Below is a summary of recommended conditions and stability information.
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C (Refrigerated) | [1] |
| Shipping Conditions | Ambient | [1] |
| Purity | ≥ 98.35% | [2] |
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in experimental settings.
Issue 1: Inconsistent results when using this compound as an internal standard in LC-MS analysis.
-
Possible Cause 1: Isotopic Impurity. The internal standard may contain a small amount of the non-deuterated analyte, which can interfere with quantification. It is important to verify the isotopic purity of the standard.
-
Troubleshooting Step 1: Review the Certificate of Analysis (CoA) for the specific lot of this compound to confirm its isotopic purity.
-
Possible Cause 2: Chromatographic Shift. Deuterated standards can sometimes exhibit a slight shift in retention time compared to their non-deuterated counterparts.[3]
-
Troubleshooting Step 2: Co-inject the deuterated standard with the non-deuterated analyte to determine if there is a chromatographic shift. Adjust integration parameters accordingly.
-
Possible Cause 3: H/D Exchange. Protons from the solvent or sample matrix may exchange with the deuterium atoms on the internal standard, particularly on the carbon adjacent to the carbonyl group.
-
Troubleshooting Step 3: Prepare samples in aprotic or deuterated solvents if H/D exchange is suspected. Analyze samples promptly after preparation.
Issue 2: Observation of an unexpected peak in the mass spectrum corresponding to the oxidized product.
-
Possible Cause: The this compound has degraded due to improper storage or handling, leading to the formation of 4-methylpentanoic acid-d7.
-
Troubleshooting Step:
-
Confirm the identity of the unexpected peak by comparing its mass spectrum to a reference spectrum of 4-methylpentanoic acid.[4][5][6][7]
-
If degradation is confirmed, obtain a fresh vial of this compound and ensure it is stored under the recommended refrigerated conditions with minimal exposure to air.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a refrigerator at 2-8°C.[1]
Q2: What is the primary degradation product of this compound?
A2: The primary degradation product is the corresponding carboxylic acid, 4-methylpentanoic acid-d7, formed through oxidation.
Q3: Can I expect a difference in retention time between this compound and its non-deuterated analog in reverse-phase chromatography?
A3: It is possible to observe a slight retention time shift. Deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts.[3] It is recommended to verify this by co-injecting both compounds.
Q4: What are the main applications of this compound?
A4: this compound is used as a labeled intermediate in the synthesis of Pregabalin and its related compounds.[1] It is also utilized as an internal standard in analytical methods, such as mass spectrometry, for the quantification of 4-Methylpentanal.
Q5: How should I handle this compound to ensure its stability?
A5: To maintain stability, minimize exposure to air and light. After use, tightly seal the container and return it to the recommended storage condition of 2-8°C promptly.
Experimental Protocols
While a specific detailed experimental protocol for the use of this compound is not publicly available, a general workflow for its use as an internal standard in a quantitative LC-MS analysis is provided below.
Caption: Workflow for using this compound as an internal standard.
Signaling Pathways and Logical Relationships
The primary chemical transformation of concern for this compound is its degradation via oxidation.
Caption: Oxidation of this compound to its carboxylic acid.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. omsynth.com [omsynth.com]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. Isocaproic acid | C6H12O2 | CID 12587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pentanoic acid, 4-methyl- [webbook.nist.gov]
- 6. Showing Compound 4-Methylpentanoic acid (FDB008206) - FooDB [foodb.ca]
- 7. Pentanoic acid, 4-methyl- [webbook.nist.gov]
Isotope Dilution Assays: Technical Support Center
Welcome to the Technical Support Center for Isotope Dilution Assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during isotope dilution mass spectrometry (IDMS) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific problems you might be facing with your isotope dilution assays. Each question is followed by a detailed explanation of potential causes and step-by-step troubleshooting guidance.
Why am I seeing poor precision and reproducibility in my replicate samples?
Poor precision in isotope dilution assays can manifest as high variability between replicate measurements, leading to a large standard deviation and unreliable quantification. This issue can stem from several factors throughout the experimental workflow.
Possible Causes and Solutions:
-
Incomplete Homogenization: The fundamental principle of isotope dilution relies on the perfect mixing of the isotopically labeled internal standard (spike) with the endogenous analyte in the sample.[1][2] If this equilibrium is not reached, the analyte-to-spike ratio will not be uniform throughout the sample, leading to inconsistent results.
-
Troubleshooting:
-
Optimize Mixing: Ensure vigorous and thorough mixing of the sample after adding the internal standard. This may involve vortexing, shaking, or sonication for an adequate duration.[1] For solid samples, ensure complete dissolution before or during the addition of the standard.
-
Allow Sufficient Equilibration Time: Depending on the sample matrix and analyte properties, sufficient time must be allowed for the spike to fully equilibrate with the sample. This may require overnight incubation in some cases.[1]
-
-
-
Pipetting and Dilution Errors: Inaccurate or inconsistent pipetting of the sample, internal standard, or during serial dilutions is a common source of variability.
-
Troubleshooting:
-
Calibrate Pipettes: Regularly calibrate and verify the accuracy of your pipettes.
-
Use Appropriate Pipetting Techniques: Employ proper pipetting techniques, such as pre-wetting the tip and ensuring no air bubbles are present.
-
Minimize Serial Dilutions: Whenever possible, minimize the number of serial dilution steps to reduce the propagation of errors.
-
-
-
Inconsistent Sample Preparation: Variations in the sample preparation steps, such as extraction efficiency or derivatization yield, can lead to imprecise results.
-
Troubleshooting:
-
Standardize Protocols: Strictly adhere to a validated and standardized sample preparation protocol for all samples.
-
Monitor Extraction Recovery: While isotope dilution corrects for analyte loss, significant variations in recovery can still impact precision.[3][4] If you suspect inconsistent extraction, optimize the extraction procedure to ensure consistent and reasonably high recovery.
-
-
My quantitative results are consistently inaccurate (biased high or low). What could be the cause?
Inaccurate results in isotope dilution assays mean that the measured concentration of the analyte is consistently different from the true value. This systematic error can arise from issues with standards, calibration, or unexpected interferences.
Possible Causes and Solutions:
-
Incorrect Concentration of Internal Standard: The accuracy of the final result is directly dependent on the accurately known concentration of the isotopically labeled internal standard added to the sample.[2]
-
Troubleshooting:
-
Verify Standard Concentration: Use a certified or well-characterized internal standard. If preparing your own, meticulously validate its concentration using techniques like quantitative NMR (qNMR) or by cross-validation against a certified reference material.
-
Proper Storage: Ensure the internal standard is stored correctly to prevent degradation or solvent evaporation, which would alter its concentration.[3]
-
-
-
Isotopic Interferences: The presence of naturally occurring isotopes of the analyte or interferences from other molecules at the same mass-to-charge ratio (m/z) as the analyte or the internal standard can lead to inaccurate measurements.
-
Troubleshooting:
-
Mass Resolution: Use a mass spectrometer with sufficient resolution to separate the analyte and internal standard signals from any interfering peaks.[5]
-
Chromatographic Separation: Optimize the chromatographic method to separate the analyte from isobaric interferences.
-
Blank Analysis: Analyze a matrix blank to check for any background signals at the m/z of the analyte and internal standard.
-
-
-
Non-linear Calibration Curve: While isotope dilution is robust, assuming a linear response over a wide dynamic range can sometimes lead to inaccuracies, especially at the lower or upper ends of the calibration curve.[6][7]
-
Troubleshooting:
-
Assess Linearity: Evaluate the linearity of the response across the expected concentration range of your samples.[8]
-
Use Appropriate Curve Fitting: If the response is non-linear, use an appropriate regression model (e.g., quadratic) to fit the calibration curve.[6] However, it is often preferable to adjust the experimental conditions to achieve linearity.
-
Dilution Analysis: For samples with concentrations exceeding the linear range, dilute them with a blank matrix to bring the analyte concentration within the calibrated linear range.[9]
-
-
I am struggling with low sensitivity and cannot detect my analyte at the desired concentration.
Low sensitivity in an isotope dilution assay means the signal for the analyte is too weak to be reliably distinguished from the background noise, preventing accurate quantification at low concentrations.
Possible Causes and Solutions:
-
Poor Ionization Efficiency: The efficiency with which the analyte molecules are converted into ions in the mass spectrometer's ion source is a critical factor for sensitivity.[5]
-
Troubleshooting:
-
Optimize Ion Source Parameters: Systematically optimize ion source parameters such as spray voltage, gas flows (nebulizer, auxiliary, and sheath gas), and temperature.
-
Mobile Phase Modification: Adjust the mobile phase composition by adding modifiers (e.g., formic acid, ammonium formate) to enhance the ionization of your analyte.
-
Alternative Ionization Techniques: If using electrospray ionization (ESI), consider trying atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI), as they may provide better sensitivity for certain classes of compounds.[10]
-
-
-
Inefficient Sample Preparation and Analyte Loss: Significant loss of the analyte during sample extraction and cleanup steps will naturally lead to lower signals.
-
Troubleshooting:
-
Optimize Extraction Method: Evaluate different extraction techniques (e.g., solid-phase extraction, liquid-liquid extraction, protein precipitation) to find the one with the best recovery for your analyte.
-
Minimize Transfer Steps: Each transfer step can lead to sample loss. Streamline your sample preparation workflow to minimize the number of transfers.
-
-
-
Suboptimal Mass Spectrometer Settings: The settings of the mass analyzer and detector can significantly impact sensitivity.
-
Troubleshooting:
-
Tune and Calibrate: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[5]
-
Optimize Collision Energy (for MS/MS): If using tandem mass spectrometry (MS/MS), optimize the collision energy for the specific precursor-to-product ion transition to maximize the signal of the product ion.
-
-
How can I identify and mitigate matrix effects in my assay?
Matrix effects are the alteration of ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix.[10] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and precision of the assay.[10][11] While isotope dilution is designed to compensate for matrix effects, severe effects can still be problematic.[11][12]
Identifying Matrix Effects:
-
Post-extraction Spike Experiment:
-
Extract a blank matrix sample.
-
Spike the extracted blank matrix with the analyte and internal standard at a known concentration.
-
Prepare a neat solution of the analyte and internal standard at the same concentration in a clean solvent.
-
Compare the analyte signal in the matrix to the signal in the neat solution. A significant difference indicates the presence of matrix effects.
-
Mitigating Matrix Effects:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering compounds from the sample.
-
Troubleshooting:
-
Optimize SPE: Develop a more selective solid-phase extraction (SPE) protocol by testing different sorbents, wash steps, and elution solvents.
-
Use Alternative Cleanup Techniques: Consider techniques like liquid-liquid extraction or immunoaffinity chromatography for more specific cleanup.
-
-
-
Optimize Chromatography:
-
Troubleshooting:
-
Improve Separation: Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from the co-eluting matrix components.
-
Divert Flow: Use a divert valve to send the highly concentrated, early-eluting matrix components to waste instead of the mass spectrometer.
-
-
-
Sample Dilution: Diluting the sample with a blank matrix can reduce the concentration of interfering compounds.[13]
-
Troubleshooting:
-
Test Dilution Factors: Experiment with different dilution factors (e.g., 1:5, 1:10) to find a balance between reducing matrix effects and maintaining sufficient sensitivity for the analyte.
-
-
Experimental Protocols & Data
General Isotope Dilution Workflow
A typical isotope dilution experiment involves the following key steps.
References
- 1. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 2. osti.gov [osti.gov]
- 3. Isotope Dilution | PRL [pacificrimlabs.com]
- 4. eurachem.org [eurachem.org]
- 5. gmi-inc.com [gmi-inc.com]
- 6. Statistical evaluation of calibration curve nonlinearity in isotope dilution gas chromatography/mass spectrometry | Semantic Scholar [semanticscholar.org]
- 7. Correcting for nonlinearity effects of continuous flow isotope ratio mass spectrometry across a wide dynamic range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 9. e-b-f.eu [e-b-f.eu]
- 10. tandfonline.com [tandfonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Evaluation of matrix effect in isotope dilution mass spectrometry based on quantitative analysis of chloramphenicol residues in milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fastercapital.com [fastercapital.com]
optimizing mass spectrometry parameters for 4-Methylpentanal-d7
Welcome to the technical support center for the mass spectrometry analysis of 4-Methylpentanal-d7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is a deuterated form of 4-Methylpentanal, meaning seven hydrogen atoms have been replaced with deuterium atoms. It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry-based assays. SIL-IS are the gold standard for quantification because they have nearly identical chemical and physical properties to the analyte of interest (the non-labeled compound), but are distinguishable by their higher mass.[1] This allows for accurate correction of variations in sample preparation, injection, chromatography, and ionization.[1]
Q2: Which analytical technique is best suited for this compound analysis, GC-MS or LC-MS?
A2: Due to the volatile nature of 4-Methylpentanal, Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and direct method of analysis.[2][3] Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is challenging for small, volatile aldehydes because they exhibit poor retention on reversed-phase columns and low ionization efficiency.[2] If LC-MS must be used, derivatization is typically required to improve the compound's chromatographic retention and ionization response.[2]
Q3: I am not detecting a signal for this compound. What are the common causes?
A3: A complete loss of signal can be attributed to several factors. A systematic check from sample to detector is the most effective troubleshooting approach. Common causes include:
-
System Leaks: Leaks in the gas supply or at any connection point (injector, column fittings, transfer line) can lead to a loss of sensitivity or a complete absence of signal.[4]
-
Improper Sample Preparation: Ensure the internal standard has been correctly spiked into the sample and that the final concentration is appropriate for the instrument's sensitivity range.
-
Injector Issues: A clogged or malfunctioning syringe in the autosampler, or an incorrect injector temperature (too low for volatilization or too high causing degradation) can prevent the sample from reaching the column.
-
Column Integrity: A broken or improperly installed column will prevent the analyte from reaching the detector.
-
Mass Spectrometer Detector Failure: The detector may not be turned on, or there could be an issue with the electron multiplier.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Description: The chromatographic peak for this compound is not symmetrical. Tailing peaks have an asymmetry factor > 1, while fronting peaks have an asymmetry factor < 1.
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the Inlet or Column | Clean or replace the inlet liner. Use a deactivated liner. If the column is old or has been exposed to oxygen at high temperatures, trim the first few centimeters or replace it. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Improper Column Installation | Ensure the column is installed at the correct depth in both the injector and the MS transfer line as specified by the instrument manufacturer.[5] |
| Condensation in the Transfer Line | Ensure the MS transfer line temperature is set appropriately, typically 10-20 °C higher than the final oven temperature. |
Issue 2: Low Sensitivity / Poor Signal-to-Noise Ratio
Description: The peak for this compound is present but the intensity is very low, making quantification unreliable.
Possible Causes & Solutions:
| Cause | Solution |
| Sub-optimal MS Parameters | Tune the mass spectrometer. Optimize the ion source and quadrupole temperatures. For MS/MS, optimize collision energy for the specific MRM transition. |
| Ion Source Contamination | A dirty ion source is a common cause of decreased sensitivity. Perform routine source cleaning as recommended by the manufacturer.[6] |
| Low Sample Concentration | Verify the concentration of the this compound spiking solution. Ensure the final concentration in the sample is within the instrument's detection range. |
| Matrix Effects (Ion Suppression) | In complex samples, co-eluting compounds can suppress the ionization of the target analyte. Improve chromatographic separation to resolve the analyte from interfering matrix components. |
| Leaks in the MS System | Even small leaks can significantly reduce sensitivity. Use an electronic leak detector to check for leaks, especially around the injector and column fittings.[4] |
Experimental Protocols & Parameters
Proposed GC-MS Method for this compound
This protocol is a starting point for method development. Optimization will be required for your specific instrument and application.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Spike the internal standard stock solution into all samples, blanks, and calibration standards to achieve a consistent final concentration.
2. GC-MS Parameters:
| Parameter | Recommended Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness (or similar non-polar column) |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on required sensitivity |
| Oven Program | Initial: 40 °C, hold for 2 min. Ramp: 10 °C/min to 150 °C. Ramp 2: 25 °C/min to 280 °C, hold for 2 min. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Note: The NIST WebBook lists GC parameters for the non-deuterated 4-methylpentanal on an OV-101 column, which is a good reference.[4][7]
Proposed Multiple Reaction Monitoring (MRM) Parameters
Since this compound is an internal standard, it will be analyzed alongside the non-deuterated analyte, 4-Methylpentanal. The following are proposed MRM transitions based on common fragmentation patterns of aldehydes (e.g., alpha-cleavage, McLafferty rearrangement).[8][9][10] These must be optimized empirically on your instrument.
-
Molecular Weight of 4-Methylpentanal (Analyte): 100.16 g/mol
-
Molecular Weight of this compound (IS): ~107.2 g/mol
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Proposed Collision Energy (eV) |
| 4-Methylpentanal | 100 | 57 (loss of C3H7) | 10 - 20 |
| 4-Methylpentanal | 100 | 44 (McLafferty) | 10 - 20 |
| This compound | 107 | 64 (loss of C3H7) | 10 - 20 |
| This compound | 107 | 48 (McLafferty) | 10 - 20 |
Collision energy is highly instrument-dependent and must be optimized to achieve the most stable and intense signal.
Visual Guides
References
- 1. cerilliant.com [cerilliant.com]
- 2. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry of fatty aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-methylpentanal [webbook.nist.gov]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 7. 4-methylpentanal [webbook.nist.gov]
- 8. whitman.edu [whitman.edu]
- 9. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
preventing isotopic exchange in 4-Methylpentanal-d7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing isotopic exchange in 4-Methylpentanal-d7. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange is a chemical reaction in which a deuterium atom in a labeled compound is replaced by a hydrogen atom from the surrounding environment, or vice versa. For this compound, this is a significant concern as the deuterium atoms at the α-carbon (the carbon atom adjacent to the carbonyl group) are susceptible to exchange with protons from solvents or reagents. This leads to a decrease in the isotopic purity of the material, which can compromise the accuracy and reliability of experimental results, particularly in quantitative mass spectrometry-based assays where the deuterated compound is used as an internal standard.
Q2: What are the primary factors that promote isotopic exchange in this compound?
A2: The primary drivers of isotopic exchange at the α-carbon of aldehydes like this compound are the presence of acidic or basic conditions.[1][2][3] Both acids and bases can catalyze a process called enolization, where a proton is removed from the α-carbon to form an enol or enolate intermediate.[1][2][3] In this intermediate form, the deuterium atoms can readily exchange with protons from the solvent. Other contributing factors include elevated temperatures and the use of protic solvents (e.g., water, methanol, ethanol).
Q3: How should I properly store my this compound to minimize isotopic exchange?
A3: To maintain the isotopic integrity of this compound, it is crucial to store it under appropriate conditions. Based on supplier recommendations, the compound should be stored in a refrigerator at 2-8°C.[4] It is also advisable to store it in an inert, aprotic solvent and to minimize exposure to atmospheric moisture, which can be a source of protons.
Q4: What types of solvents should I use or avoid when working with this compound?
A4:
-
Recommended Solvents: Aprotic and non-polar solvents are the best choice to minimize isotopic exchange. Examples include hexane, diethyl ether, and anhydrous acetonitrile.
-
Solvents to Avoid: Protic solvents such as water, methanol, ethanol, and any acidic or basic solutions should be avoided as they can directly participate in and catalyze the exchange reaction.
Q5: How can I check the isotopic purity of my this compound?
A5: The isotopic purity of this compound can be determined using analytical techniques such as:
-
High-Resolution Mass Spectrometry (HR-MS): This technique can distinguish between the deuterated and non-deuterated forms of the molecule based on their mass-to-charge ratio, allowing for the calculation of isotopic enrichment.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR can be used to assess isotopic purity. In ¹H NMR, the disappearance of signals at the deuterated positions indicates high isotopic enrichment. ²H NMR directly observes the deuterium atoms, providing a quantitative measure of their presence.[5][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of Isotopic Purity in Stored Standard | 1. Improper storage temperature. 2. Exposure to acidic or basic contaminants. 3. Use of a protic or non-anhydrous solvent for storage. 4. Contamination from atmospheric moisture. | 1. Ensure storage at 2-8°C.[4] 2. Use high-purity, neutral, aprotic solvents. 3. Store under an inert atmosphere (e.g., argon or nitrogen). 4. Verify the integrity of the container seal. |
| Isotopic Exchange Observed During an Experiment | 1. Use of acidic or basic reagents or catalysts. 2. Presence of protic solvents in the reaction mixture. 3. Elevated reaction temperatures. | 1. If possible, substitute with neutral alternatives. If not, minimize reaction time and temperature. 2. Use anhydrous aprotic solvents. 3. Perform the reaction at the lowest feasible temperature. |
| Inconsistent Results in Quantitative Analysis | 1. On-column exchange during chromatography. 2. Back-exchange in the mass spectrometer ion source. | 1. Use aprotic mobile phases if possible. If aqueous mobile phases are necessary, maintain a neutral pH and keep the system cool. 2. Minimize the time the sample spends in the ion source and optimize source conditions to be as mild as possible. |
Experimental Protocols
Protocol for Monitoring the Isotopic Stability of this compound
This protocol outlines a method to assess the stability of this compound under various solvent and temperature conditions using High-Resolution Mass Spectrometry (HR-MS).
1. Materials:
-
This compound
-
Anhydrous Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Formic Acid (FA)
-
Ammonium Hydroxide (NH₄OH)
-
High-resolution mass spectrometer (e.g., Q-Orbitrap)
2. Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous ACN at a concentration of 1 mg/mL.
-
Create the following test solutions by diluting the stock solution to 10 µg/mL in the respective solvents:
-
Solution A (Control): Anhydrous ACN
-
Solution B (Protic Neutral): 50:50 ACN:MeOH
-
Solution C (Aqueous Neutral): 50:50 ACN:H₂O
-
Solution D (Aqueous Acidic): 50:50 ACN:H₂O with 0.1% FA
-
Solution E (Aqueous Basic): 50:50 ACN:H₂O with 0.1% NH₄OH
-
-
Divide each solution into two sets of aliquots. Store one set at 4°C and the other at 25°C.
3. HR-MS Analysis:
-
Analyze an aliquot from each solution immediately after preparation (T=0) to establish the initial isotopic purity.
-
Analyze subsequent aliquots at regular intervals (e.g., T=24h, T=48h, T=1 week).
-
Use a suitable chromatographic method or direct infusion into the mass spectrometer.
-
Acquire full scan mass spectra in a positive ion mode, ensuring sufficient resolution to distinguish between the deuterated (d7) and partially exchanged (d6, d5, etc.) species.
4. Data Analysis:
-
For each time point and condition, determine the relative abundance of the [M+H]⁺ ions for this compound and its less deuterated isotopologues.
-
Calculate the percentage of isotopic purity for the d7 species.
-
Summarize the data in a table to compare the stability under different conditions.
Summary of Expected Stability Data
| Condition | Temperature | Initial Purity (d7%) | Purity after 1 week (d7%) |
| Anhydrous ACN | 4°C | >99% | >99% |
| Anhydrous ACN | 25°C | >99% | >98% |
| 50:50 ACN:MeOH | 4°C | >99% | ~95% |
| 50:50 ACN:MeOH | 25°C | >99% | ~90% |
| 50:50 ACN:H₂O | 4°C | >99% | ~92% |
| 50:50 ACN:H₂O | 25°C | >99% | ~85% |
| 50:50 ACN:H₂O + 0.1% FA | 25°C | >99% | ~75% |
| 50:50 ACN:H₂O + 0.1% NH₄OH | 25°C | >99% | ~70% |
Visual Guides
Caption: Mechanism of isotopic exchange in this compound.
Caption: Troubleshooting workflow for isotopic exchange issues.
References
- 1. Chapter 19: Enols and Enolates of Carbonyl Compounds and Their Reactions [research.cm.utexas.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sciencequery.com [sciencequery.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
minimizing interferences in 4-Methylpentanal-d7 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interferences in the analysis of 4-Methylpentanal-d7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in analysis?
This compound is a stable, isotopically labeled version of 4-Methylpentanal. It is most commonly used as an internal standard in quantitative mass spectrometry (MS) assays for the analysis of the unlabeled (protio) 4-Methylpentanal or other similar aldehydes. Its physical and chemical properties are nearly identical to the unlabeled analog, allowing it to co-elute chromatographically, but it is distinguished by its higher mass in the MS detector. This helps to correct for variations in sample extraction, injection volume, and matrix-induced ionization effects.[1][2][3]
Q2: I'm observing a significantly lower signal for this compound than expected. What are the potential causes?
Low signal intensity can stem from several factors:
-
Ion Suppression (Matrix Effects): Components in the sample matrix (e.g., salts, lipids, other metabolites in biological samples) can co-elute and interfere with the ionization of this compound in the mass spectrometer source, leading to a suppressed signal.[4][5][6]
-
Hydrogen-Deuterium (H/D) Back-Exchange: Deuterium atoms on the molecule can exchange with hydrogen atoms from the solvent (e.g., water) or matrix, especially under non-neutral pH conditions or elevated temperatures. This converts the labeled standard back to a lighter form, reducing the signal at the expected mass-to-charge ratio (m/z).[7][8][9][10]
-
Sample Preparation Losses: The analyte may be lost during sample preparation steps like liquid-liquid extraction or solid-phase extraction (SPE) due to incomplete extraction or volatility.
-
Instrumental Issues: Contamination in the GC inlet, a poorly performing ion source, or incorrect MS parameters can all lead to a general loss of signal.
Q3: My quantitative results are inconsistent and show poor reproducibility. How can I troubleshoot this?
Inconsistent results are often linked to uncontrolled variables in the analytical workflow.
-
Variable Matrix Effects: The composition of the sample matrix can vary between samples, causing inconsistent ion suppression or enhancement.[1][4] Using a stable isotope-labeled internal standard like this compound is the primary way to correct for this, but extreme variations can still pose a challenge.
-
Inconsistent H/D Back-Exchange: If the pH, temperature, or processing time during sample preparation is not tightly controlled, the rate of back-exchange can differ between samples, leading to variable internal standard signal and inaccurate quantification.[8][10]
-
Analyte Instability: Aldehydes can be susceptible to oxidation or polymerization. Ensure samples are stored properly (refrigerated at 2-8°C) and analyzed promptly after preparation.[11]
Q4: Can the unlabeled 4-Methylpentanal interfere with my this compound signal?
Yes, this is a phenomenon known as isotopic interference. The unlabeled compound has naturally occurring heavy isotopes (e.g., ¹³C). If the analyte concentration is very high, the signal from its isotopic peaks (M+1, M+2, etc.) can potentially overlap with and contribute to the signal of the deuterated internal standard, especially if the mass difference between the analyte and standard is small.[3] When using this compound, this risk is lower due to the significant mass difference (7 Da), but it is a factor to consider in assay development.[3]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Recovery
This guide provides a step-by-step approach to diagnosing and resolving low signal for this compound.
Caption: Troubleshooting decision tree for low this compound signal.
Issue 2: Inaccurate or Non-Linear Results
This guide addresses issues related to the accuracy and linearity of the calibration curve.
| Symptom | Potential Cause | Recommended Action |
| Non-linear curve (saturating at high concentrations) | Detector saturation; Isotopic interference from high analyte concentrations affecting the internal standard channel.[3] | Reduce the upper limit of the calibration range; Check for isotopic crosstalk and if necessary, choose different mass transitions. |
| Poor accuracy at low concentrations | High background noise; Sample carryover from a previous high-concentration sample. | Optimize sample preparation for better cleanup; Run solvent blanks between samples to check for and mitigate carryover. |
| Inconsistent analyte/IS ratio across runs | H/D Back-Exchange; Variable matrix effects.[4][8] | Tightly control pH, temperature, and processing time during sample prep. Improve chromatographic separation to move the analyte away from interfering matrix components. |
Experimental Protocols & Methodologies
Protocol 1: Sample Analysis by GC-MS (General Workflow)
This protocol outlines a typical workflow for the quantification of aldehydes using a deuterated internal standard.
Caption: General experimental workflow for this compound analysis.
Detailed Method Parameters (Example):
-
Internal Standard Spiking: A working solution of this compound (e.g., 1 µg/mL in methanol) is spiked into samples and calibration standards prior to any extraction steps.
-
Extraction: Liquid-liquid extraction using a solvent like methyl tert-butyl ether (MTBE) is common for isolating aldehydes from aqueous matrices.
-
Gas Chromatography (GC):
-
Column: Mid-polarity column (e.g., DB-624 or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 40°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 2 min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Table 1: Example SIM Ions for Monitoring
| Compound | Ionization Fragment | m/z for Monitoring | Notes |
| 4-Methylpentanal (Analyte) | [M-H₂O]⁺ | 82.1 | Monitor for potential interferences. |
| [M-C₃H₇]⁺ | 57.1 | Primary quantifying ion. | |
| This compound (IS) | [M-C₃H₇]⁺ | 64.1 | Primary quantifying ion for the internal standard. |
| [M]⁺ | 107.2 | Molecular ion, may be low abundance. |
Sources of Interference and Mitigation
This diagram illustrates the potential sources of interference in the analytical process.
Caption: Potential sources of interference in a typical LC/GC-MS workflow.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is matrix effect and how is it quantified? [sciex.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 10. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaffiliates.com [pharmaffiliates.com]
Validation & Comparative
The Gold Standard: A Comparative Guide to Stable Isotope-Labeled Standards in Analytical Method Validation
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. This guide provides an objective comparison of analytical methods validated with and without stable isotope-labeled internal standards (SIL-IS), supported by experimental data. We delve into the critical performance characteristics of these methods, offering a clear perspective on why SIL-IS are considered the gold standard in quantitative analysis, particularly in complex matrices.
The use of an appropriate internal standard (IS) is crucial for correcting variability in analytical methods. While structurally similar analog internal standards have been traditionally used, the advent of stable isotope-labeled standards has revolutionized bioanalysis. By incorporating stable isotopes such as ¹³C, ¹⁵N, or ²H into the drug molecule's structure, a near-perfect internal standard is created. This standard exhibits physicochemical properties almost identical to the analyte of interest, leading to superior performance in analytical assays.
Unveiling the Performance Advantage: A Data-Driven Comparison
The true measure of an analytical method's performance lies in its validation parameters. The following tables summarize quantitative data from studies directly comparing the use of stable isotope-labeled internal standards with analog internal standards for the quantification of the same analyte.
Table 1: Comparison of Accuracy and Precision for the Quantification of Tacrolimus
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Stable Isotope-Labeled (¹³C,D₂-Tacrolimus) | 1.5 | 100.63 | <3.09 |
| 16 | 99.55 | <3.09 | |
| Analog (Ascomycin) | 1.5 | 101.71 | <3.63 |
| 16 | 97.35 | <3.63 |
Data sourced from a study on tacrolimus determination in whole blood samples. The use of a stable isotope-labeled internal standard resulted in slightly better accuracy and precision compared to the analog internal standard[1].
Table 2: Comparison of Method Performance for the Quantification of Everolimus
| Internal Standard Type | LLOQ (ng/mL) | Analytical Recovery (%) | Total CV (%) | Slope (vs. Independent Method) | Correlation (r) |
| Stable Isotope-Labeled (everolimus-d4) | 1.0 | 98.3 - 108.1 | 4.3 - 7.2 | 0.95 | >0.98 |
| Analog (32-desmethoxyrapamycin) | 1.0 | 98.3 - 108.1 | 4.3 - 7.2 | 0.83 | >0.98 |
This comparative study on everolimus quantification demonstrated that while both internal standards yielded acceptable results, the stable isotope-labeled standard provided a slope closer to unity when compared with an independent LC-MS/MS method, indicating a more accurate calibration[2].
These data consistently highlight the enhanced performance of methods employing stable isotope-labeled standards, particularly in terms of accuracy and the reliability of the calibration curve.
The Underlying Science: Why Stable Isotope-Labeled Standards Excel
The superiority of SIL-IS lies in their ability to mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. This is especially critical in mitigating the "matrix effect," a common challenge in bioanalysis where components of the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte, leading to inaccurate quantification.
References
- 1. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of 4-Methylpentanal-d7 as an Internal Standard Against External Standards
In the quantitative analysis of volatile organic compounds, particularly in complex matrices, the choice of standardization method is critical to ensure the accuracy and reliability of results. This guide provides a comprehensive comparison between the use of a deuterated internal standard, 4-Methylpentanal-d7, and traditional external standard calibration for the quantification of 4-Methylpentanal. The information presented herein is targeted towards researchers, scientists, and drug development professionals seeking to establish robust analytical methodologies.
Principles of Standardization in Chromatography
In chromatographic analysis, both internal and external standardization methods are employed to determine the concentration of an analyte.[1] An external standard calibration involves creating a calibration curve from a series of standards of known concentrations, which is then used to determine the concentration of the analyte in an unknown sample.[2] In contrast, an internal standard is a known amount of a compound, distinct from the analyte, added to both the calibration standards and the samples.[1][3] The ratio of the analyte signal to the internal standard signal is then used for quantification.[1]
Deuterated standards, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] This is because their chemical and physical properties are nearly identical to their non-deuterated counterparts, causing them to behave similarly during sample preparation, injection, and chromatographic separation.[2][4]
Comparative Performance Data
The following table summarizes the expected performance characteristics when comparing the use of this compound as an internal standard with an external standard calibration for the analysis of 4-Methylpentanal. The data is hypothetical but represents typical results observed in analytical method validation.
| Validation Parameter | This compound (Internal Standard) | External Standard | Rationale for Performance Difference |
| Linearity (R²) | > 0.999 | > 0.995 | The internal standard corrects for minor variations in injection volume and instrument response, leading to a tighter correlation. |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% | The internal standard compensates for analyte loss during sample preparation and extraction, resulting in more accurate measurements.[3] |
| Precision (% RSD) | < 5% | < 15% | By normalizing the analyte response, the internal standard significantly reduces variability from sample handling and instrument drift.[1] |
| Limit of Detection (LOD) | Lower | Higher | Improved signal-to-noise ratio due to the reduction of analytical variability allows for the reliable detection of lower concentrations. |
| Matrix Effect | Minimized | Significant | The co-eluting internal standard experiences similar matrix effects as the analyte, effectively canceling them out. |
Experimental Protocols
A cross-validation study would typically involve analyzing a set of quality control (QC) samples of known 4-Methylpentanal concentrations using both calibration methods in parallel.
Materials and Reagents
-
4-Methylpentanal (analytical standard)
-
This compound (internal standard)
-
Solvent (e.g., Methanol or Acetonitrile, HPLC grade)
-
Sample matrix (e.g., plasma, urine, or environmental sample)
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Analytical balance
-
Volumetric flasks and pipettes
Standard Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of 4-Methylpentanal and this compound in the chosen solvent.
-
Calibration Standards (External): Prepare a series of calibration standards by diluting the 4-Methylpentanal stock solution to cover the desired concentration range.
-
Calibration Standards (Internal): Prepare a similar series of calibration standards, but add a constant, known concentration of this compound to each standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking the sample matrix with known amounts of 4-Methylpentanal.
Sample Preparation
-
For the internal standard method, add the same constant amount of this compound to each QC sample and a blank matrix sample. For the external standard method, no internal standard is added.
-
Perform any necessary extraction or derivatization steps. For aldehydes, derivatization with a reagent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can improve chromatographic performance.[5][6]
GC-MS Analysis
-
Inject the prepared standards and samples into the GC-MS system.
-
Develop a suitable chromatographic method to achieve good separation of 4-Methylpentanal from other matrix components.
-
Set the mass spectrometer to monitor characteristic ions for both 4-Methylpentanal and this compound.
Data Analysis
-
External Standard Method: Generate a calibration curve by plotting the peak area of 4-Methylpentanal against its concentration for the external standards. Determine the concentration of 4-Methylpentanal in the QC samples using the regression equation of this curve.
-
Internal Standard Method: Generate a calibration curve by plotting the ratio of the peak area of 4-Methylpentanal to the peak area of this compound against the concentration of 4-Methylpentanal. Calculate the concentration of 4-Methylpentanal in the QC samples using this new calibration curve.
-
Compare the accuracy and precision of the results obtained from both methods.
Workflow and Logical Diagrams
The following diagrams illustrate the experimental workflow for the cross-validation and the logical basis for the superiority of the internal standard method.
Caption: Experimental workflow for cross-validating internal and external standard methods.
Caption: Logical comparison of error sources in external vs. internal standard methods.
Conclusion
The use of a deuterated internal standard like this compound is highly recommended for the quantitative analysis of 4-Methylpentanal, especially in complex matrices. While requiring a greater initial investment in the deuterated standard, this approach offers significant improvements in accuracy, precision, and robustness by effectively compensating for variations inherent in the analytical process.[1] A cross-validation study as outlined above is a crucial step in method development to demonstrate the superiority of the internal standard method and to ensure the generation of high-quality, reliable data for researchers, scientists, and drug development professionals. Ideally, both internal and external standard calibrations should yield comparable quantitative results, and any significant discrepancies may indicate underlying issues with the sample extraction or injection processes.[2]
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Internal standard - Wikipedia [en.wikipedia.org]
- 4. US7309608B2 - Method of analysis of aldehyde and ketone by mass spectrometry - Google Patents [patents.google.com]
- 5. Validation of malondialdehyde and 4-hydroxy-2-trans-nonenal measurement in plasma by NICI-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for Precision: Evaluating 4-Methylpentanal-d7 as an Internal Standard
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in analytical testing, the choice of an internal standard is paramount. This guide provides a comprehensive overview of the theoretical advantages and a practical framework for evaluating 4-Methylpentanal-d7 as an internal standard, despite a notable lack of publicly available comparative performance data.
While the use of deuterated analogs as internal standards is a widely accepted practice to enhance the reliability of quantitative analyses, specific experimental data on the performance of this compound is not readily found in published literature. This guide, therefore, will equip you with the fundamental principles and a detailed roadmap to conduct your own validation and comparison, ensuring the suitability of this compound for your specific analytical needs.
The Power of Deuterated Internal Standards
Isotopically labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based assays. Their key advantage lies in their chemical and physical similarity to the target analyte, in this case, 4-Methylpentanal. This similarity ensures that the internal standard behaves almost identically to the analyte during sample preparation, extraction, derivatization, and chromatographic separation.
By adding a known amount of this compound to samples and calibration standards, any variations or losses that occur during the analytical workflow will affect both the analyte and the internal standard proportionally. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out errors and leading to more accurate and precise results.
A Framework for Validation: Key Performance Metrics
To rigorously assess the performance of this compound as an internal standard, a thorough method validation is essential. The following table outlines the critical parameters that should be evaluated, along with their acceptance criteria, based on general principles of analytical method validation.
| Performance Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Coefficient of determination (r²) > 0.99 |
| Accuracy (Recovery) | The closeness of the measured concentration to the true concentration. | 80-120% recovery for each concentration level |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) < 15% |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; RSD < 20% |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the target analyte. | The ratio of the analyte response in the presence and absence of the matrix should be close to 1. |
Experimental Protocol for Validation
The following provides a generalized experimental protocol for validating this compound as an internal standard for the quantification of 4-Methylpentanal in a specific matrix using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To validate the use of this compound as an internal standard for the quantitative analysis of 4-Methylpentanal.
Materials:
-
4-Methylpentanal analytical standard
-
This compound internal standard
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Matrix of interest (e.g., plasma, water, food extract)
-
GC-MS system with appropriate column
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of 4-Methylpentanal and this compound in a suitable solvent.
-
Prepare a series of working standard solutions of 4-Methylpentanal at different concentrations.
-
Prepare a working solution of this compound at a constant concentration.
-
-
Calibration Curve Preparation:
-
Spike a known volume of the matrix with the 4-Methylpentanal working standards to create a set of calibration standards at different concentrations.
-
Add a constant amount of the this compound working solution to each calibration standard.
-
-
Sample Preparation:
-
To a known volume or weight of the sample, add the same constant amount of the this compound working solution.
-
Perform the necessary sample extraction and clean-up procedures.
-
-
GC-MS Analysis:
-
Inject the prepared calibration standards and samples into the GC-MS system.
-
Develop a suitable GC method for the separation of 4-Methylpentanal and this compound.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to monitor specific ions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of 4-Methylpentanal to this compound for each calibration standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of 4-Methylpentanal.
-
Determine the concentration of 4-Methylpentanal in the samples using the calibration curve.
-
Evaluate the validation parameters as outlined in the table above.
-
Visualizing the Workflow
To illustrate the logical flow of a typical validation experiment, the following diagram is provided.
Caption: Workflow for the validation of an internal standard.
Comparison with Alternatives
Once you have validated the performance of this compound, you can compare it to other potential internal standards. Alternative internal standards could include:
-
Other deuterated analogs: If available, other deuterated forms of 4-Methylpentanal with a different number of deuterium atoms could be evaluated.
-
Structurally similar compounds: A non-isotopically labeled compound that is structurally similar to 4-Methylpentanal but chromatographically resolved could be used. However, these may not compensate for matrix effects as effectively as a deuterated analog.
-
Homologous series: A compound from the same chemical class but with a different alkyl chain length could be considered.
The comparison should be based on the same validation parameters outlined above. The ideal internal standard will demonstrate superior performance in terms of accuracy, precision, and its ability to minimize matrix effects for your specific application.
Conclusion
While direct comparative data for this compound is currently scarce in the scientific literature, its theoretical advantages as a deuterated internal standard are significant. By following a rigorous validation protocol as described in this guide, researchers can confidently assess its suitability for their analytical methods. This will ensure the generation of high-quality, reliable data, which is the cornerstone of scientific advancement and drug development. The principles and experimental framework provided here serve as a robust starting point for any laboratory looking to incorporate this compound into their quantitative workflows.
A Guide to Utilizing Deuterated Internal Standards in Volatile Compound Analysis: The Case of 4-Methylpentanal-d7
For researchers, scientists, and professionals in drug development, the precise quantification of volatile organic compounds (VOCs) is a critical aspect of ensuring the accuracy and reliability of analytical results. The use of an internal standard (IS) is a widely accepted practice to improve the precision of quantitative analysis, particularly in chromatographic methods like gas chromatography-mass spectrometry (GC-MS).[1] Deuterated compounds, such as 4-Methylpentanal-d7, are often considered the gold standard for use as internal standards because their physical and chemical properties are very similar to their non-deuterated counterparts, yet they are distinguishable by mass spectrometry.[2]
This guide provides an objective comparison of the principles behind using a deuterated internal standard like this compound against other alternatives, supported by general experimental principles.
The Role of Internal Standards in Analytical Chemistry
An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls in an analysis.[1] Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response.[1][3] By comparing the analyte's response to the internal standard's response, a ratio is generated that provides a more accurate and precise measurement of the analyte's concentration.[1][4]
Why Deuterated Internal Standards?
Stable isotope-labeled compounds, particularly deuterated ones, are considered ideal internal standards for mass spectrometry-based methods.[2] Here’s a comparison of their advantages and potential disadvantages:
| Feature | Deuterated Internal Standard (e.g., this compound) | Other Chemical Analogues (Non-isotopic) |
| Co-elution | Typically co-elutes with the analyte, experiencing similar matrix effects.[2] | May have different retention times, leading to differential matrix effects. |
| Extraction Recovery | Behaves almost identically to the analyte during sample extraction.[2] | Extraction efficiency may differ from the analyte. |
| Ionization Efficiency | Experiences similar ionization efficiency and suppression/enhancement in the MS source.[2] | Ionization can be significantly different, leading to inaccuracies if matrix effects vary. |
| Availability | Can be synthetically challenging and expensive to produce. | Often more readily available and less expensive. |
| Potential for Isotopic Exchange | Possibility of deuterium-proton exchange, which can compromise accuracy. | Not applicable. |
Experimental Protocol: A General Workflow for Using this compound as an Internal Standard
The following is a generalized protocol for the quantification of a volatile analyte using this compound as an internal standard via GC-MS.
1. Preparation of Stock Solutions:
-
Prepare a stock solution of the target analyte in a suitable solvent (e.g., methanol, acetonitrile).
-
Prepare a stock solution of this compound at a known concentration in the same solvent.
2. Preparation of Calibration Standards:
-
Create a series of calibration standards by spiking a known volume of the analyte stock solution into a blank matrix to achieve a range of concentrations.
-
Add a constant, known amount of the this compound internal standard solution to each calibration standard.
3. Sample Preparation:
-
To each unknown sample, add the same constant, known amount of the this compound internal standard solution as was added to the calibration standards.
-
Perform any necessary sample extraction or derivatization steps.
4. GC-MS Analysis:
-
Inject the prepared standards and samples into the GC-MS system.
-
Develop a chromatographic method that effectively separates the analyte and the internal standard (though they will likely have very similar retention times).
-
Set the mass spectrometer to monitor for specific ions of both the analyte and this compound.
5. Data Analysis:
-
For each standard and sample, determine the peak area for the analyte and the internal standard.
-
Calculate the response ratio for each injection: (Peak Area of Analyte) / (Peak Area of Internal Standard).
-
Create a calibration curve by plotting the response ratio of the standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the logical flow of a quantitative analysis using an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Logical flow of data analysis for the internal standard method.
Performance Comparison Framework
While specific inter-laboratory comparison data for this compound is not publicly available at this time, researchers can evaluate its performance against other internal standards using the following parameters. The goal is to select an internal standard that provides the most accurate and precise results for the specific analyte and matrix being studied.
| Performance Parameter | Ideal Outcome for a Good Internal Standard |
| Linearity (R²) | The calibration curve should have a correlation coefficient (R²) close to 1.000. |
| Precision (%RSD) | The relative standard deviation (%RSD) for replicate measurements should be low (typically <15%). |
| Accuracy (%Recovery) | The measured concentration of spiked quality control samples should be close to the true value (e.g., 85-115%). |
| Matrix Effect | The internal standard should effectively compensate for any ion suppression or enhancement caused by the sample matrix. |
Disclaimer: this compound is intended for research use only and is not for human or veterinary use.[5] It is primarily used as a labeled intermediate in the synthesis of other compounds, such as Pregabalin.[6] Researchers should always consult the certificate of analysis for specific lot information.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. researchgate.net [researchgate.net]
- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Analysis of 4-Methylpentanal-d7 and ¹³C-Labeled Standards for Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals seeking the highest accuracy and reliability in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of deuterium-labeled (d₇) 4-Methylpentanal and its carbon-13 (¹³C)-labeled counterpart, offering insights into their respective performance characteristics, supported by experimental data from analogous compounds and detailed analytical protocols.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, particularly in complex biological matrices. They are essential for correcting for analyte loss during sample preparation and for mitigating the variability of instrument response, such as matrix effects.[1][2][3] The two most common types of stable isotope labeling are deuterium (²H or D) and carbon-13 (¹³C). While both serve the same fundamental purpose, their intrinsic physicochemical properties can lead to significant differences in analytical performance.[4][5]
Performance Comparison: 4-Methylpentanal-d7 vs. ¹³C-Labeled 4-Methylpentanal
While direct comparative studies on 4-Methylpentanal are not extensively published, the principles governing the performance of deuterium versus carbon-13 labeled standards are well-established and can be illustrated with data from similar small molecules. The key differences lie in chromatographic behavior, isotope effects, and stability of the isotopic label.
Key Performance Parameters:
| Feature | This compound (Deuterium-Labeled) | ¹³C-Labeled 4-Methylpentanal | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift compared to the unlabeled analyte.[5][6] | Co-elutes perfectly with the unlabeled analyte.[4][5] | Critical for accurate matrix effect correction. Deuterium's larger mass difference compared to protium can alter the compound's interaction with the stationary phase. Even a small shift in retention time can expose the analyte and standard to different matrix components, leading to differential ion suppression or enhancement and compromising quantitative accuracy.[4] |
| Isotope Effect | More pronounced. The C-D bond is stronger than the C-H bond, which can affect fragmentation patterns in the mass spectrometer.[5][7] | Negligible. The physicochemical properties of ¹³C-labeled compounds are nearly identical to their ¹²C counterparts.[8] | A significant isotope effect can lead to different fragmentation efficiencies between the analyte and the internal standard, potentially biasing the results. ¹³C-labeled standards behave almost identically to the native analyte, ensuring that the ratio of their signals remains constant. |
| Label Stability | Risk of back-exchange (D-to-H) under certain analytical conditions (e.g., in protic solvents or in the ion source).[6] | The ¹³C label is integrated into the carbon skeleton of the molecule and is completely stable. | Loss of the deuterium label can lead to an underestimation of the analyte concentration, as the internal standard signal would decrease. The stability of the ¹³C label ensures the integrity of the standard throughout the analytical process. |
| Cost | Generally less expensive to synthesize.[7] | Typically more expensive due to the higher cost of ¹³C-labeled starting materials and more complex synthesis routes.[8] | For routine, high-throughput analyses where the highest precision is not paramount, the cost-effectiveness of deuterium-labeled standards may be a consideration. However, for regulated bioanalysis and studies requiring the utmost accuracy, the higher cost of ¹³C-labeled standards is often justified by the superior data quality. |
Experimental Protocols
The following section outlines a typical experimental workflow for the quantification of 4-Methylpentanal in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard and LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
Thaw Samples: Allow plasma samples to thaw completely at room temperature. Vortex briefly to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of each plasma sample, calibration standard, and quality control sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (either 4-Methylpentanal-d₇ or ¹³C-labeled 4-Methylpentanal at a concentration of 100 ng/mL in methanol) to each tube.
-
Vortex: Vortex each tube for 10 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex: Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vials.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80% Water with 0.1% Formic Acid, 20% Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 20% B
-
4.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
4-Methylpentanal (Analyte): To be determined by direct infusion (e.g., Q1: 101.1 -> Q3: 57.1).
-
4-Methylpentanal-d₇ (IS): To be determined by direct infusion (e.g., Q1: 108.2 -> Q3: 62.1).
-
¹³C-Labeled 4-Methylpentanal (IS): To be determined by direct infusion (e.g., with 3 ¹³C labels, Q1: 104.1 -> Q3: 60.1).
-
-
Collision Energy and other MS parameters: Optimize for each compound.
-
Data Analysis and Quantification
-
Integration: Integrate the peak areas for the analyte and the internal standard in each sample.
-
Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Calibration Curve: Generate a calibration curve by plotting the response ratio versus the concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
-
Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.
Visualizing the Workflow and Logic
To better illustrate the experimental and logical flow, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Decision logic for selecting an internal standard.
Conclusion
For the quantitative analysis of 4-Methylpentanal, both deuterium-labeled and ¹³C-labeled internal standards can be employed. However, for applications demanding the highest level of accuracy, precision, and reliability, such as in regulated bioanalysis and pivotal drug development studies, the use of a ¹³C-labeled internal standard is strongly recommended. Its superior performance in co-elution, minimal isotope effects, and robust label stability provide a more reliable correction for experimental variability, ultimately leading to higher quality data. While 4-Methylpentanal-d₇ offers a more cost-effective option, careful validation is required to ensure that potential chromatographic shifts and isotope effects do not compromise the integrity of the quantitative results.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. nebiolab.com [nebiolab.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 7. mdpi.com [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
A Head-to-Head Comparison: Enhancing Sensitivity and Reliability in 4-Methylpentanal Quantification with 4-Methylpentanal-d7
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, the accurate quantification of volatile organic compounds (VOCs) is paramount. This is especially true in drug development and research, where even trace amounts of a substance can have significant implications. 4-Methylpentanal, a volatile aldehyde, is one such compound where reliable detection and quantification at low levels are often required. This guide provides an objective comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of 4-Methylpentanal, with a focus on the significant advantages conferred by the use of its deuterated internal standard, 4-Methylpentanal-d7.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted technique to improve the accuracy and precision of mass spectrometry-based quantification.[1][2] By mimicking the chemical and physical properties of the analyte, the deuterated standard co-elutes and experiences similar ionization and fragmentation, effectively compensating for variations in sample preparation, injection volume, and instrument response.[1]
Performance Comparison: With and Without Deuterated Internal Standard
| Performance Metric | Method with this compound (Internal Standard) | Method without Deuterated Internal Standard (External Standard) |
| Limit of Detection (LOD) | Lower (e.g., ~0.1-0.5 ng/mL) | Higher (e.g., ~1-5 ng/mL) |
| Limit of Quantification (LOQ) | Lower (e.g., ~0.5-1.5 ng/mL) | Higher (e.g., ~5-15 ng/mL) |
| Precision (%RSD) | Excellent (<5%) | Good to Moderate (5-20%) |
| Accuracy (% Recovery) | High (95-105%) | Variable (80-120%) |
| Robustness | High | Moderate |
Table 1. Expected performance comparison for the quantification of 4-Methylpentanal by GC-MS with and without the use of a deuterated internal standard. The values are estimates based on typical analytical performance for similar volatile aldehydes.
Experimental Protocols
The determination of LOD and LOQ is a critical component of analytical method validation. The following are detailed experimental protocols for the quantification of 4-Methylpentanal using GC-MS, both with and without an internal standard.
Method 1: Quantification with this compound Internal Standard
This method is the gold standard for accurate and precise quantification of 4-Methylpentanal.
1. Preparation of Standards and Samples:
-
Prepare a stock solution of 4-Methylpentanal and this compound in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by spiking a known amount of 4-Methylpentanal into the matrix of interest (e.g., plasma, cell culture media) to achieve a concentration range that brackets the expected sample concentrations.
-
Add a fixed concentration of this compound to all calibration standards, quality control (QC) samples, and unknown samples.
2. Sample Preparation (Headspace Analysis):
-
Place an aliquot of the prepared sample into a headspace vial.
-
Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time to allow volatile compounds to partition into the headspace.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-624 or similar, suitable for volatile compounds.
-
Injector: Split/splitless, operated in splitless mode.
-
Oven Program: Start at 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for 4-Methylpentanal and this compound.
-
4. Data Analysis and LOD/LOQ Determination:
-
Construct a calibration curve by plotting the ratio of the peak area of 4-Methylpentanal to the peak area of this compound against the concentration of 4-Methylpentanal.
-
Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve, typically calculated as:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of the regression line / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of the regression line / Slope of the calibration curve)
-
Method 2: Quantification without Deuterated Internal Standard (External Standard Method)
This method is simpler but more susceptible to analytical variability.
1. Preparation of Standards and Samples:
-
Prepare a stock solution of 4-Methylpentanal in a suitable solvent.
-
Create a series of calibration standards in the matrix of interest.
-
Prepare QC samples and unknown samples without the addition of an internal standard.
2. Sample Preparation and GC-MS Analysis:
-
Follow the same headspace and GC-MS analysis procedures as described in Method 1.
3. Data Analysis and LOD/LOQ Determination:
-
Construct a calibration curve by plotting the peak area of 4-Methylpentanal against its concentration.
-
Determine the LOD and LOQ using the same formulas as in Method 1, based on the external standard calibration curve.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in each methodology.
Caption: Workflow for LOD/LOQ determination with an internal standard.
Caption: Workflow for LOD/LOQ determination without an internal standard.
Signaling Pathways and Logical Relationships
Caption: Logical flow from analytical method to data interpretation.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of confidence in their analytical data, the use of a deuterated internal standard like this compound for the quantification of 4-Methylpentanal is strongly recommended. The enhanced precision, accuracy, and lower detection limits afforded by this method provide a more robust and reliable dataset, which is critical for making informed decisions in research and development. While the external standard method offers simplicity, it comes at the cost of increased uncertainty and a higher risk of analytical error. Therefore, for applications where the accurate determination of low concentrations of 4-Methylpentanal is essential, the investment in a deuterated internal standard is well-justified.
References
A Comparative Guide to the Certification of 4-Methylpentanal-d7 as a Reference Material
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) play a critical role in ensuring the quality and validity of these measurements. This guide provides a comprehensive comparison of the certification process and key quality attributes of 4-Methylpentanal-d7, a deuterated internal standard, against its non-deuterated counterpart, 4-Methylpentanal. The data presented herein is illustrative to demonstrate the rigorous certification process for a high-quality reference material.
The Importance of Certified Reference Materials
Certified Reference Materials are indispensable tools for:
-
Method Validation: Establishing the performance characteristics of an analytical method.
-
Instrument Calibration: Ensuring the accuracy of analytical instrumentation.
-
Quality Control: Monitoring the ongoing performance of analytical measurements.
The certification of a reference material involves a meticulous process to characterize its identity, purity, stability, and homogeneity, all performed under a robust quality management system such as ISO 17034.
Comparison of Certified this compound and 4-Methylpentanal
The following tables summarize the typical certified property values and key quality indicators for this compound and a standard analytical grade 4-Methylpentanal.
Table 1: Certified Property Values
| Property | This compound (CRM) | 4-Methylpentanal (Analytical Standard) |
| Purity (by GC-FID) | 99.8% ± 0.1% | ≥98.0% |
| Isotopic Purity | 99.5 atom % D | Not Applicable |
| Identity | Confirmed by ¹H NMR, ¹³C NMR, MS | Confirmed by IR, NMR |
| Certified Concentration | 1.000 mg/mL ± 0.005 mg/mL (in Acetonitrile) | Not Applicable (supplied as a neat material) |
| Uncertainty | Stated with a coverage factor of k=2, representing a 95% confidence level | Not typically provided |
| Traceability | Traceable to SI units via a primary standard | Traceable to internal standards |
Table 2: Stability and Homogeneity Data
| Parameter | This compound (CRM) | 4-Methylpentanal (Analytical Standard) |
| Short-Term Stability | Stable for 2 weeks at 40°C (accelerated) | Data not typically provided |
| Long-Term Stability | Stable for 36 months at -20°C | Recommended re-test date provided |
| Homogeneity | Demonstrated to be homogeneous between units (ANOVA, p > 0.05) | Assumed to be homogeneous, but not rigorously tested between units |
Experimental Protocols
The certification of this compound involves a series of validated analytical methods to ensure its quality and reliability.
Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Instrumentation: Agilent 7890B GC system with FID detector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Program: Initial temperature of 40°C held for 5 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Quantification: The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 500 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR: The spectrum is recorded to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons. The absence of significant signals corresponding to the deuterated positions confirms the high isotopic enrichment.
-
¹³C NMR: The spectrum provides information on the carbon skeleton of the molecule, further confirming its identity.
Isotopic Purity Determination by Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive).
-
Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: The relative intensities of the molecular ion peaks corresponding to the different isotopologues (d0 to d7) are measured. The isotopic purity is calculated based on the abundance of the d7 isotopologue relative to all other isotopologues.
Stability Assessment
-
Long-Term Stability: Samples are stored at the recommended temperature (-20°C) and analyzed at regular intervals (e.g., 0, 6, 12, 24, 36 months) using the GC-FID purity method. The results are trended to ensure no significant degradation occurs over the shelf life of the material.
-
Short-Term (Shipping) Stability: Samples are subjected to elevated temperatures (e.g., 40°C) for a short period (e.g., 7 and 14 days) to simulate shipping conditions. The purity is then compared to samples stored under recommended conditions.
Homogeneity Study
-
Sampling: A statistically relevant number of units are randomly selected from the batch.
-
Analysis: Multiple sub-samples from each selected unit are analyzed for purity using the validated GC-FID method.
-
Statistical Evaluation: The data is analyzed using Analysis of Variance (ANOVA) to confirm the absence of significant variation between units.
Visualizing the Certification Process and Application
The following diagrams illustrate the workflow for certifying a reference material and a hypothetical signaling pathway where this compound could be utilized as an internal standard.
Conclusion
The certification of a reference material like this compound is a comprehensive process that ensures its suitability for use as an internal standard in demanding analytical applications. By providing well-characterized and documented materials, researchers can have a high degree of confidence in the accuracy and reliability of their results, which is fundamental for advancing scientific research and drug development. When selecting a reference material, it is crucial to consider the extent of characterization and the quality of the accompanying documentation to ensure it meets the specific requirements of the intended application.
Safety Operating Guide
Safe Disposal of 4-Methylpentanal-d7: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 4-Methylpentanal-d7, a deuterated aldehyde used in various research applications, including as an intermediate in the synthesis of Pregabalin and related compounds.[1] Adherence to these procedures is critical due to the compound's hazardous properties.
Hazard Profile and Safety Precautions
This compound is classified as a flammable liquid and vapor that can cause skin and serious eye irritation.[2] Inhalation may lead to respiratory irritation.[2] Due to its flammability, it is crucial to keep this chemical away from heat, sparks, open flames, and hot surfaces. Proper personal protective equipment (PPE), including protective gloves, eye protection, and face protection, must be worn when handling this substance.[2] Work should be conducted in a well-ventilated area, and all containers must be kept tightly closed in a dry environment.[2]
| Hazard Classification | Category | Precautionary Statement Codes |
| Flammable liquids | Category 3 | P210, P233, P240, P241, P242, P243 |
| Skin irritation | Category 2 | P264, P280, P302+P352, P332+P313 |
| Serious eye irritation | Category 2A | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | P261, P271, P304+P340, P312 |
This data is synthesized from safety data sheets for 4-Methylpentanal.[2]
Experimental Protocol: Waste Disposal Procedure
The following step-by-step protocol outlines the approved procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Measures:
- Don appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- Ensure a certified chemical fume hood is operational and in use throughout the disposal process.
- Have a chemical spill kit readily accessible.
2. Waste Collection:
- Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, properly labeled, and sealed waste container.
- The container must be compatible with flammable organic liquids.
- Do not mix with incompatible waste streams.
3. Labeling and Storage:
- Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the chemical name "this compound."
- Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste storage area away from ignition sources.
4. Institutional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
- Follow all institutional and local regulations for hazardous waste disposal. Do not pour this compound down the drain or dispose of it with general laboratory trash.[3]
Disposal Workflow
The logical flow for the safe disposal of this compound is illustrated in the diagram below.
References
Personal protective equipment for handling 4-Methylpentanal-d7
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Methylpentanal-d7 in a laboratory setting. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and compliant handling of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled with the same precautions as its non-deuterated analog, 4-Methylpentanal. The primary hazards are flammability, skin and eye irritation, and potential respiratory irritation.[1] Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities (>1 L). | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Nitrile or neoprene gloves. Inspect gloves for integrity before each use and change them immediately if contaminated. | Provides a barrier against skin contact, which can cause irritation.[1] |
| Body Protection | Flame-resistant or 100% cotton lab coat. An apron may be used for additional protection against splashes. | Protects against accidental spills and splashes of the flammable liquid. Synthetic materials should be avoided as they can melt if ignited.[2] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood, is required.[2][3] If a fume hood is not available, a respirator may be necessary. | Aldehydes can cause respiratory irritation.[4] Engineering controls like a fume hood are the primary means of protection. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and prevent accidents.
Pre-Handling Preparations:
-
Risk Assessment: Before beginning any work, perform a risk assessment for the planned experiment, considering the quantities of this compound to be used and the potential for ignition or exposure.
-
Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. All handling of this compound must be performed within the fume hood.[3][5]
-
Gather Materials: Assemble all necessary equipment, including appropriate containers, spill cleanup materials (such as absorbent pads or sand), and waste containers before bringing the chemical into the work area.
-
Eliminate Ignition Sources: Remove all potential ignition sources from the fume hood and surrounding area. This includes open flames, hot plates, and spark-producing equipment.[2][3]
-
Don PPE: Put on all required personal protective equipment as detailed in Table 1.
Handling the Chemical:
-
Transport: When transporting the chemical from storage to the work area, use a secondary container to prevent spills.
-
Dispensing: When transferring this compound, do so slowly and carefully to avoid splashing. For transfers between metal containers, ensure they are bonded and grounded to prevent static discharge.[5]
-
Keep Containers Closed: Keep the container of this compound sealed when not in use to minimize the release of flammable vapors.[2]
-
Spill Response: In the event of a small spill inside the fume hood, use absorbent material to clean it up, and place the contaminated material in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Post-Handling Procedures:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use gloves and other contaminated disposable items in the designated hazardous waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan
As a deuterated compound with a stable isotope, this compound does not require special disposal procedures beyond those for its non-labeled counterpart. The primary consideration for disposal is its flammability.
Waste Segregation and Collection:
-
Waste Container: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with flammable organic liquids.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste - Flammable Liquid" and list all chemical constituents, including this compound.
-
Segregation: Do not mix flammable liquid waste with other incompatible waste streams, such as oxidizers or corrosives.[6]
-
Solid Waste: Any solid materials contaminated with this compound, such as gloves, absorbent pads, and pipette tips, should be collected in a separate, sealed hazardous waste container labeled as "Solid Hazardous Waste - Flammable."
Storage and Disposal:
-
Storage: Store hazardous waste containers in a designated satellite accumulation area within or near the laboratory. This area should be away from ignition sources and high-traffic areas.
-
Disposal Request: Once the waste container is full, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department for proper disposal.
Visual Workflow Diagrams
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for handling this compound.
Caption: Waste disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. Aldehydes exposure analysis | RPS [rpsgroup.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. mcfenvironmental.com [mcfenvironmental.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


